3-Chloro-4-iodophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGHLUZOSSRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855403-42-8 | |
| Record name | 3-chloro-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-iodophenol molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-4-iodophenol: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
Halogenated phenols are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of different halogen atoms on a phenol scaffold imparts unique physicochemical properties and provides multiple handles for synthetic diversification. This compound is a prime example of such a scaffold, combining the electronic influence of a chloro group with the synthetic versatility of an iodo group. The presence of chlorine, a key element in over 88% of pharmaceuticals in the United States, often enhances the biological activity and metabolic stability of molecules[1]. Simultaneously, the carbon-iodine bond is exceptionally well-suited for a variety of metal-catalyzed cross-coupling reactions, making it an invaluable tool for medicinal chemists.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, explore robust synthetic methodologies with mechanistic insights, discuss its applications as a strategic building block in drug discovery, and outline critical safety and handling protocols. The objective is to equip the reader with the expert knowledge required to effectively and safely utilize this compound in a research and development setting.
Part 1: Physicochemical Properties and Characterization
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its identity and purity are confirmed through a combination of physical constants and spectroscopic methods.[2]
Key Properties Summary
A compilation of essential data for this compound is presented below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClIO | [2][3][4] |
| Molecular Weight | 254.45 g/mol | [3][4][5] |
| CAS Number | 855403-42-8 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 40-43 °C | [4][6] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [4] |
| Density | 2.087 ± 0.1 g/cm³ (Predicted) | [4] |
| InChI Key | DIBGHLUZOSSRIT-UHFFFAOYSA-N | [2] |
| SMILES | Oc1ccc(I)c(Cl)c1 | [3] |
Structural Analysis
The structure of this compound is foundational to its reactivity. The hydroxyl (-OH) group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. The chlorine atom at the meta position relative to the hydroxyl group is deactivating but ortho-para directing in its own right. The iodine atom is the least electronegative of the halogens present and offers a prime site for subsequent functionalization.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]
- 4. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
3-Chloro-4-iodophenol structural information
An In-depth Technical Guide to 3-Chloro-4-iodophenol: Structural Characteristics, Synthesis, and Applications
Abstract
This compound is a dihalogenated aromatic compound of significant interest to the chemical research and drug development sectors. As a functionalized phenol, it serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its structural and physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, explores its chemical reactivity, and discusses its applications, particularly in the realm of medicinal chemistry. The document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable intermediate.
Chemical Identity and Physicochemical Properties
The unique substitution pattern of this compound—featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring—governs its physical properties and chemical behavior. The hydroxyl group acts as a powerful hydrogen bond donor and a strongly activating ortho-, para-director in electrophilic aromatic substitution, while the halogens exert a deactivating, electron-withdrawing inductive effect and an ortho-, para-directing resonance effect.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 855403-42-8 | [1][2][3] |
| Molecular Formula | C₆H₄ClIO | [1][2][4] |
| Molecular Weight | 254.45 g/mol | [2][5] |
| IUPAC Name | This compound | [3] |
| SMILES | OC1=CC=C(I)C(Cl)=C1 | [3][6] |
| InChI | InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | [1][4] |
| InChIKey | DIBGHLUZOSSRIT-UHFFFAOYSA-N |[1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [1] |
| Melting Point | 40 °C | [2] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [2][7] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Commonly available at ≥97% |[1][3][5] |
Spectroscopic Profile
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is often proprietary to suppliers, the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the hydroxyl group will likely appear as a doublet, the proton between the two halogens as a doublet of doublets, and the proton ortho to the iodine as a doublet. The phenolic proton will present as a broad singlet, the position of which is highly dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six unique signals are expected for the aromatic carbons. The carbon atom bonded to the hydroxyl group will be the most deshielded (highest ppm), while the carbons bonded to iodine and chlorine will also exhibit significant shifts.
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Strong C-O stretching is expected around 1200 cm⁻¹. The C-Cl and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z 254 (for ³⁵Cl) and 256 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a definitive signature for a monochlorinated compound.[8] Fragmentation would likely involve the loss of iodine (I•) and carbon monoxide (CO).
Synthesis and Purification
While several synthetic routes are possible, a common and effective strategy for preparing this compound is the regioselective iodination of 3-chlorophenol. The strong ortho-, para-directing influence of the hydroxyl group preferentially directs the bulky iodine electrophile to the less sterically hindered para position.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 3. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 5. 3-Chloro-4-iodo phenol - CAS:855403-42-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 855403-42-8|this compound|BLD Pharm [bldpharm.com]
- 7. 3-氯-4-碘苯酚_密度_沸点_分子量_CAS号【855403-42-8】_化源网 [chemsrc.com]
- 8. Phenol, 3,4-dichloro- [webbook.nist.gov]
Spectroscopic Interrogation of 3-Chloro-4-iodophenol: A Guide for Researchers
Introduction: The Structural Significance of 3-Chloro-4-iodophenol
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and drug development. Its disubstituted phenolic ring provides a versatile scaffold for the synthesis of more complex molecules, leveraging the distinct reactivity of the chloro and iodo substituents. The hydroxyl group further adds to its functionality, making it a valuable building block in the creation of novel pharmaceutical agents and other high-value chemical entities.
Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a comprehensive spectroscopic analysis is non-negotiable. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are designed to empower researchers in confirming the identity, purity, and structural integrity of this compound in their own laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Window into the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the three protons on the aromatic ring and the single hydroxyl proton. The electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-2 | 7.55 | d | 2.3 |
| H-5 | 6.81 | dd | 8.5, 2.3 |
| H-6 | 7.72 | d | 8.5 |
| -OH | 5.3 (broad) | s | - |
Interpretation and Causality:
-
H-6: This proton is ortho to the iodine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent iodine atom results in the most downfield chemical shift. It appears as a doublet due to coupling with H-5.
-
H-2: This proton is ortho to the hydroxyl group and meta to the iodine atom. It experiences less deshielding compared to H-6 and appears as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the chlorine atom and meta to the hydroxyl and iodine groups. It is the most shielded of the aromatic protons and appears as a doublet of doublets due to coupling with both H-2 and H-6.
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, which influence hydrogen bonding. It typically appears as a broad singlet and its signal can be exchanged with D₂O.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. Due to the lack of symmetry in this compound, six distinct signals are expected for the aromatic carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-OH) | 151.3 |
| C-2 | 117.8 |
| C-3 (-Cl) | 131.5 |
| C-4 (-I) | 90.1 |
| C-5 | 112.9 |
| C-6 | 139.4 |
Interpretation and Causality:
-
C-1: The carbon atom attached to the hydroxyl group (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift.[2]
-
C-4: The carbon atom bonded to the iodine atom exhibits a lower chemical shift due to the "heavy atom effect" of iodine.
-
C-3: The carbon bearing the chlorine atom is deshielded by the electronegative chlorine.
-
C-6, C-2, C-5: The remaining aromatic carbons show distinct chemical shifts based on their proximity to the various substituents. The carbon ortho to the iodine (C-6) is the most deshielded among these three.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 30° pulse angle, 2-second relaxation delay.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 45° pulse angle, 2-second relaxation delay.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Visualization of NMR Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting the Molecule
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3550-3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1585 | Aromatic C=C stretch | Medium |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| ~1220 | C-O stretch (phenolic) | Strong |
| 900-675 | Aromatic C-H out-of-plane bend | Strong |
| Below 600 | C-Cl and C-I stretches | Medium-Strong |
Interpretation and Causality:
-
O-H Stretch: The broad absorption in the 3550-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[3]
-
Aromatic C-H Stretch: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[3]
-
Aromatic C=C Stretches: The bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3]
-
C-O Stretch: The strong absorption around 1220 cm⁻¹ is characteristic of the C-O stretching vibration in phenols.[4]
-
C-H Out-of-plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[3]
-
C-Halogen Stretches: The vibrations corresponding to the C-Cl and C-I bonds are expected at lower wavenumbers, typically below 600 cm⁻¹.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Visualization of FT-IR Workflow
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Ion | Interpretation |
| 254/256 | [M]⁺ | Molecular ion peak (with isotopic peak for ³⁷Cl) |
| 127 | [I]⁺ | Iodine cation |
| 127 | [M-I]⁺ | Loss of iodine radical |
| 219 | [M-Cl]⁺ | Loss of chlorine radical |
| 92 | [M-I-Cl]⁺ | Loss of both halogen radicals |
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 254, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A smaller peak at m/z 256, with an intensity of approximately one-third of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This M/M+2 pattern is a characteristic signature for a molecule containing one chlorine atom.[5]
-
Fragmentation: Under electron ionization, the molecular ion can fragment. The C-I bond is weaker than the C-Cl and C-O bonds, so a prominent fragment corresponding to the loss of an iodine radical (m/z 127) is expected. The observation of a fragment at m/z 127 corresponding to I⁺ is also likely. Other fragments resulting from the loss of a chlorine radical or both halogens can also be observed.
Experimental Protocol for GC-MS Data Acquisition
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
-
GC-MS System:
-
Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Gas Chromatography Method:
-
Injector: Splitless injection at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Visualization of GC-MS Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to 3-Chloro-4-iodophenol: Properties, Synthesis, and Applications in Modern Research
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-iodophenol, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, spectral characteristics, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and its emerging role as a versatile building block in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.
Introduction: The Significance of Halogenated Phenols
Halogenated phenols represent a privileged class of scaffolds in medicinal chemistry and organic synthesis. The introduction of halogen atoms onto a phenol ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Chlorine and iodine, in particular, offer unique reactivity, serving as synthetic handles for a variety of cross-coupling reactions that enable the construction of complex molecular architectures.
This compound (Figure 1) is an exemplar of this class of compounds, possessing a distinct substitution pattern that makes it a valuable intermediate. The presence of a chloro group, an iodo group, and a phenolic hydroxyl group on the same aromatic ring provides multiple sites for chemical modification. This trifunctional nature allows for orthogonal chemical strategies, making it a highly sought-after building block for the synthesis of targeted libraries of bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors, where precise molecular recognition is paramount.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 855403-42-8 | [1][2][3] |
| Molecular Formula | C₆H₄ClIO | [2][3][4] |
| Molecular Weight | 254.45 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 40 °C | [1] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [1] |
| pKa | 8.39 ± 0.18 (Predicted) | [1] |
| XlogP (Predicted) | 2.8 | [5] |
The melting point of 40 °C indicates that this compound is a solid at room temperature, which simplifies handling and storage. The predicted pKa of 8.39 is characteristic of a weakly acidic phenol, influenced by the electron-withdrawing effects of the halogen substituents.
Solubility Profile
Based on analogous compounds such as 4-chlorophenol, this compound is expected to be:
-
Slightly soluble in water.
-
Soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7]
-
Soluble in less polar solvents like dichloromethane (DCM), chloroform, and ethyl acetate.
For applications requiring precise concentration control, it is imperative to determine the solubility experimentally. A recommended protocol for this is provided below.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines the isothermal equilibrium method, a robust technique for determining the solubility of a solid in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (≥97% purity)
-
Analytical grade solvent of interest
-
Calibrated analytical balance
-
Constant temperature orbital shaker or water bath
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: a. After equilibration, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. c. Immediately filter the aliquot through a syringe filter into a volumetric flask.
-
Analysis: a. Dilute the filtered solution to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
Calculation: a. Calculate the original concentration in the saturated solution, accounting for any dilutions. b. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Spectral Data and Characterization
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl, chloro, and iodo substituents.
-
H-2: Expected to be a doublet, downfield due to the deshielding effect of the adjacent iodine.
-
H-5: Expected to be a doublet of doublets, coupled to both H-2 and H-6.
-
H-6: Expected to be a doublet, coupled to H-5.
-
-OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the iodine (C-4) will be significantly shielded due to the "heavy atom effect".
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-O stretch: A strong band around 1200-1260 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-I stretch: A band at lower wavenumbers, generally below 600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 254. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of iodine and/or chlorine atoms, and potentially the elimination of CO.
Synthesis and Purification
The synthesis of this compound can be approached through several routes. A plausible and efficient method involves the electrophilic iodination of 3-chlorophenol.
Synthetic Protocol: Iodination of 3-Chlorophenol
This protocol is adapted from a general method for the iodination of phenolic compounds.[8]
Reaction Scheme:
Materials:
-
3-Chlorophenol
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Trichloroisocyanuric acid (TCCA)
-
Methanol
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenol (1 equivalent) in methanol.
-
Base and Iodide Addition: Add potassium iodide (1.1 equivalents) and sodium hydroxide (1.1 equivalents) to the solution. Stir at 0 °C for 15 minutes.
-
Iodinating Agent Addition: Slowly add a solution of trichloroisocyanuric acid (0.4 equivalents) in methanol dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Quench the reaction by adding water. b. Acidify the mixture to pH ~4 with dilute HCl. c. Extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is activated towards further electrophilic substitution, although the positions are directed by the existing substituents. Most importantly, the carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.
Key Reactions
-
Suzuki Coupling: The reaction of the C-I bond with boronic acids or esters in the presence of a palladium catalyst is a powerful method for introducing aryl or vinyl groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to substituted alkynylphenols.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.
These reactions make this compound an excellent building block for creating diverse molecular libraries for high-throughput screening.
Application as a Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated into structures that mimic the hinge-binding motifs of known kinase inhibitors. For instance, the iodophenyl group can be used as a synthetic handle to introduce larger, hydrophobic groups that occupy the hydrophobic pocket of the kinase active site, thereby increasing potency and selectivity.[9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if dusts are generated.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.
References
- 1. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 2. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]
- 3. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Safe Handling of 3-Chloro-4-iodophenol for Research and Development
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Chloro-4-iodophenol (CAS No. 855403-42-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the limited availability of a complete, verified Safety Data Sheet (SDS) for this specific molecule, this guide adopts a conservative approach, integrating data from structural analogs and established protocols for handling uncharacterized substances to ensure the highest level of safety.
Compound Identification and Properties
This compound is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with both a chlorine and an iodine atom, suggests potential for biological activity and chemical reactivity, making it a molecule of interest in synthetic chemistry and drug discovery.
| Property | Value | Source |
| CAS Number | 855403-42-8 | ChemicalBook[1] |
| Molecular Formula | C₆H₄ClIO | CymitQuimica[2] |
| Molecular Weight | 254.45 g/mol | ChemicalBook[1] |
| Appearance | Solid | CymitQuimica[2] |
| Melting Point | 40 °C | ChemicalBook[1] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | ChemicalBook[1] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
Hazard Analysis: A Read-Across Approach
Due to the absence of comprehensive toxicological data for this compound, a "read-across" methodology is employed. This involves inferring potential hazards from structurally similar compounds, namely chlorophenols and iodophenols. This approach is a cornerstone of safe laboratory practice when dealing with novel or uncharacterized substances.[3][4] It is crucial to assume that this compound may exhibit hazards similar to or greater than its structural analogs until empirical data becomes available.[5]
Inferred Potential Hazards based on Analogs (Chlorophenols):
-
Acute Toxicity: Chlorophenols are known to be harmful if swallowed, in contact with skin, or if inhaled.[6] Animal studies on various chlorophenols have demonstrated liver and central nervous system toxicity.[7]
-
Skin Corrosion/Irritation: Many chlorophenols cause skin irritation.[8]
-
Serious Eye Damage/Irritation: Phenolic compounds, in general, can cause serious eye damage.[8]
-
Environmental Hazards: Chlorophenols are often toxic to aquatic life with long-lasting effects.[9]
Based on these analogs, it is prudent to handle this compound as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a skin and eye irritant with potential for environmental toxicity.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is mandatory before any work with this compound commences.[3] The following workflow, based on the hierarchy of controls, provides a self-validating system for ensuring safety.
Caption: Risk assessment and mitigation workflow for handling this compound.
Detailed Handling and Personal Protective Equipment (PPE) Protocols
Adherence to stringent handling protocols is the final and most direct line of defense against exposure. The causality behind these protocols is to minimize all potential routes of exposure: dermal, inhalation, and ingestion.
Engineering Controls
-
Primary Containment: All manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[10] For handling larger quantities or if there is a concern for high potency, a glovebox provides a superior level of containment.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[3]
| PPE Category | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required.[4] The outer glove can be removed if contamination is suspected, protecting the inner glove and skin. For prolonged contact, consult glove manufacturer compatibility charts. |
| Eye and Face Protection | Chemical splash goggles are mandatory.[3] If there is a significant splash hazard, a face shield must be worn in addition to goggles.[4] |
| Body Protection | A flame-retardant lab coat should be worn and kept fully fastened.[5] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is necessary.[3] |
| Respiratory Protection | Not typically required if all work is conducted in a certified fume hood. If procedures do not permit the use of a fume hood, contact your institution's Environmental Health & Safety (EHS) department for a respirator assessment.[4] |
Reactivity Profile and Storage
Stability: While specific stability data is unavailable, related phenolic compounds can be sensitive to light and air.
Incompatibilities:
-
Strong Oxidizing Agents: Phenols can react exothermically with strong oxidizing agents.
-
Strong Bases: As a phenol, this compound is acidic and will react with strong bases.
-
Electrophilic Aromatic Substitution: The phenol ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions.[11] This reactivity should be considered when planning synthetic routes.
Storage:
-
Store in a tightly sealed, clearly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Consider storage in secondary containment to mitigate spill risks.[4]
Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately.[5]
-
Exposures
Immediate and decisive action is critical in the event of personal exposure.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Waste Disposal
All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[10]
-
Segregate waste into a clearly labeled, leak-proof hazardous waste container.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
-
Consult with your institution's EHS department for specific disposal protocols.
Conclusion
The responsible use of this compound in a research setting demands a proactive and conservative approach to safety. By understanding the potential hazards through structural analogy, implementing a robust risk assessment workflow, and adhering strictly to the handling and emergency protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Continuous evaluation of procedures and a culture of safety are paramount when working with uncharacterized compounds.
References
- 1. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. twu.edu [twu.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 3-Chloro-4-iodophenol: Commercial Availability, Quality Control, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-iodophenol (CAS No. 855403-42-8), a key halogenated building block for researchers and professionals in drug development and organic synthesis. The document details its commercial availability, outlines critical quality control procedures for in-house verification, and presents an exemplary synthetic protocol to highlight its utility. Emphasis is placed on ensuring scientific integrity through verifiable data, safe handling practices, and expert-driven insights into experimental design. This guide is intended to serve as a practical resource for scientists procuring and utilizing this versatile chemical intermediate.
Introduction: Significance of this compound
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature—possessing a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring—offers multiple reaction sites for chemical modification. The chlorine and iodine atoms provide distinct reactivity profiles, particularly in metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[1] The iodine's susceptibility to oxidative addition makes it a prime site for forming new carbon-carbon or carbon-heteroatom bonds, while the chloro-substituent can be targeted under different reaction conditions or can serve to modulate the electronic properties and biological activity of the final molecule.
The presence of halogen atoms in pharmaceutical compounds is a well-established strategy for enhancing therapeutic efficacy.[2][3] Halogens can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins. Consequently, building blocks like this compound are invaluable starting materials for constructing complex molecular architectures with tailored pharmacological profiles.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its proper handling, storage, and application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 855403-42-8 | [5][6] |
| Molecular Formula | C₆H₄ClIO | [5][6][7] |
| Molecular Weight | 254.45 g/mol | [5][7][8] |
| Appearance | Solid / White Powder | [7][9] |
| Melting Point | 40 °C | [5] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [5] |
| Purity (Typical) | ≥95% - 97% | [6][7][10] |
| SMILES | Oc1ccc(I)c(Cl)c1 | [6][10] |
| InChI Key | DIBGHLUZOSSRIT-UHFFFAOYSA-N | [7][11] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from milligrams to hundreds of grams.
Causality in Supplier Selection: The choice of supplier and product grade is a critical decision. For applications in catalysis or where downstream biological assays are planned, a higher purity grade (>97%) is paramount. Trace metal impurities from the manufacturing process can poison catalysts, leading to failed or sluggish reactions. Conversely, for initial exploratory work or large-scale synthesis where further purification is planned, a lower-cost, lower-purity grade (e.g., 95%) may be acceptable.
The following table lists several commercial sources for this reagent. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and specifications.[12]
| Supplier | Example Purity | CAS Number | Notes |
| AChemBlock | 97% | 855403-42-8 | Offers building blocks for research purposes.[10] |
| Synthonix | 95+% | 855403-42-8 | Specializes in chemistry for life sciences.[6] |
| BLD Pharm | - | 855403-42-8 | Provides access to analytical data like NMR, HPLC.[12] |
| CymitQuimica | 97% | 855403-42-8 | Supplies organic building blocks for lab use.[7] |
| Adamas Reagent | - | 855403-42-8 | Listed as a supplier on ChemicalBook.[5] |
| Henan Newblue Chem | 99% | 855403-42-8 | Offers industrial and pharmaceutical grades.[9] |
Quality Control and In-House Verification
Upon receipt of a new batch of this compound, it is imperative to perform in-house quality control (QC) to validate its identity and purity. This step ensures the reliability and reproducibility of experimental results. Relying solely on the supplier's CoA is insufficient, as degradation can occur during shipping or storage. This protocol establishes a self-validating system for material acceptance.
QC Verification Workflow
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 6. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NewblueCHEM--855403-42-8--3-CHLORO-4-IODOPHENOL, CasNo.855403-42-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 10. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]
- 11. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 12. 855403-42-8|this compound|BLD Pharm [bldpharm.com]
The Strategic Utility of 3-Chloro-4-iodophenol in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of organic building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activity. Among the vast arsenal of available synthons, halogenated phenols represent a particularly versatile class of intermediates. This technical guide provides an in-depth exploration of 3-chloro-4-iodophenol, a trifunctional building block whose unique electronic and steric properties offer a powerful platform for the synthesis of diverse and novel scaffolds. We will delve into the nuanced reactivity of its three functional handles—the hydroxyl group, the chloro substituent, and the iodo substituent—and provide field-proven insights into its application in key bond-forming reactions, including palladium-catalyzed cross-couplings and etherifications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for new therapeutic agents.
Introduction: The Strategic Advantage of Multifunctionality
The pursuit of novel chemical entities in drug discovery often necessitates the assembly of intricate molecular frameworks. The efficiency of this process is greatly enhanced by the use of multifunctional building blocks that allow for the sequential and regioselective introduction of diverse chemical moieties. This compound emerges as a building block of significant strategic value due to the orthogonal reactivity of its functional groups.
The phenolic hydroxyl group serves as a nucleophile or can be readily converted into a variety of ether linkages. The two halogen atoms, chlorine and iodine, positioned at the 3 and 4 positions respectively, provide distinct handles for transition metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition in palladium-catalyzed processes allows for selective functionalization, a key aspect that will be explored in detail in this guide. This inherent orthogonality provides a powerful tool for the divergent synthesis of compound libraries, a cornerstone of modern medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | N/A |
| Molecular Weight | 254.45 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 40 °C | [2] |
| Boiling Point | 296.9±25.0 °C (Predicted) | [2] |
Spectroscopic Data:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group will likely appear as a doublet, the proton between the chlorine and iodine atoms as a singlet or a narrowly split signal, and the proton ortho to the iodine as a doublet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-OH) will be the most downfield signal in the aromatic region. The chemical shifts of the other carbons will be influenced by the inductive and mesomeric effects of the substituents. For comparison, the predicted ¹³C NMR signals for 4-chlorophenol are approximately δ 154.2, 129.4, 125.5, and 116.6 ppm.[1]
Synthetic Accessibility
This compound is a commercially available building block. For laboratory-scale synthesis, a common route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. For instance, starting from 2,4-dichloroaniline, a multi-step sequence involving diazotization and subsequent treatment with potassium iodide can yield the desired product.
Key Synthetic Transformations: A Practical Guide
The synthetic utility of this compound lies in the selective manipulation of its three functional groups. The following sections provide a detailed overview of key reactions, including mechanistic insights and practical experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Halogen Reactivity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is a key strategic advantage. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This allows for selective functionalization at the 4-position.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl structures, which are prevalent motifs in many biologically active molecules. The reaction couples an organoboron compound with an organic halide.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the challenging oxidative addition to aryl chlorides, though they are also highly effective for aryl iodides.
-
Base: A base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species that can undergo transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for the dissolution of the inorganic base.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 4-position (iodine) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.02 - 0.05 equivalents) or another suitable Pd catalyst/ligand system
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Workflow of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of many pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of a palladium catalyst and a phosphine ligand is critical. For the less reactive aryl chlorides, highly active catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. For the more reactive aryl iodides, a broader range of catalysts can be effective.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent side reactions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol outlines a general procedure for the selective amination at the 4-position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (0.01 - 0.05 equivalents)
-
XPhos or another suitable biarylphosphine ligand (0.02 - 0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the amine to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Workflow of the Buchwald-Hartwig amination reaction.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is a versatile handle for introducing a variety of functionalities, most commonly through etherification reactions.
The Williamson ether synthesis and its variations are the most common methods for the O-alkylation of phenols. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective alkylating agents for this Sₙ2 reaction.
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reactants and facilitate the nucleophilic substitution.
Experimental Protocol: O-Alkylation of this compound
This protocol provides a general method for the O-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound, K₂CO₃, and the solvent (acetone or DMF).
-
Add the alkyl bromide to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF, e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram of O-Alkylation Workflow
Caption: Workflow for the O-alkylation of this compound.
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
The true value of a building block is realized in its ability to facilitate the synthesis of molecules with significant biological activity. This compound and its derivatives have been employed in the synthesis of a variety of bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
-
Kinase Inhibitors: Kinases are a major class of drug targets, and many kinase inhibitors feature a biaryl or arylamine core. The ability to selectively introduce aryl and amino groups onto the this compound scaffold makes it a valuable starting point for the synthesis of novel kinase inhibitors.[2][6][7][8][9]
-
GPCR Modulators: GPCRs are another critical class of drug targets. The diverse functionalities that can be installed on the this compound ring system allow for the generation of libraries of compounds for screening against GPCRs to identify novel allosteric modulators or biased ligands.[10][11][12][13][14]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound stands out as a highly versatile and strategically valuable building block for organic synthesis, particularly in the context of drug discovery. Its trifunctional nature, combined with the orthogonal reactivity of its halogen substituents, provides a robust platform for the efficient and selective construction of a wide array of complex molecular scaffolds. By understanding the principles behind its reactivity and leveraging the power of modern synthetic methodologies, researchers can unlock the full potential of this building block to accelerate the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, key reactions, and practical applications, with the aim of empowering scientists to effectively incorporate this compound into their synthetic strategies.
References
- 1. rsc.org [rsc.org]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Reactivity of 3-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Chloro-4-iodophenol is a versatile synthetic intermediate possessing three distinct reactive sites: a phenolic hydroxyl group and two different halogen substituents on the aromatic ring. This guide provides a comprehensive technical overview of the differential reactivity of the chloro and iodo groups, with a primary focus on leveraging this difference for selective chemical transformations. We will delve into the fundamental principles governing this selectivity, explore key reaction classes, and provide experimentally validated insights to empower researchers in the rational design of synthetic routes for complex molecules in pharmaceutical and materials science applications.
Introduction: The Chemical Landscape of this compound
This compound (CAS No: 855403-42-8) is a dihalogenated phenol that presents a unique platform for sequential and site-selective functionalization. The presence of a hydroxyl group, a chlorine atom, and an iodine atom on the same benzene ring offers a rich chemistry to be explored. The key to unlocking its synthetic potential lies in understanding and controlling the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
This guide will focus on the two primary classes of reactions where this differential reactivity is most prominently exploited: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will examine the underlying electronic and steric factors that govern which halogen participates in a given transformation and how reaction conditions can be tuned to achieve the desired chemoselectivity.
Fundamental Principles of Reactivity
The selective reactivity of the iodo and chloro groups in this compound is primarily dictated by the difference in the carbon-halogen bond strengths and the relative ease of oxidative addition in palladium-catalyzed cycles.
-
Carbon-Halogen Bond Dissociation Energies: The C-I bond is significantly weaker than the C-Cl bond. This lower bond dissociation energy means that less energy is required to cleave the C-I bond, making it the more reactive site in many transformations.
-
Oxidative Addition in Palladium Catalysis: In the catalytic cycle of most cross-coupling reactions, the first step is the oxidative addition of the aryl halide to a low-valent palladium complex (typically Pd(0)). The rate of this step generally follows the trend C-I > C-Br > C-Cl. This trend is a direct consequence of the bond energies, making the C-I bond of this compound the kinetically favored site for oxidative addition.
These fundamental principles form the basis for achieving high chemoselectivity in the functionalization of this compound. By carefully controlling reaction conditions, it is possible to selectively react at the iodo position while leaving the chloro group intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be directed to occur selectively at the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, selective Suzuki coupling at the 4-position of this compound is readily achievable.
Mechanism of Selectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This step is significantly faster for the C-I bond than the C-Cl bond, leading to the preferential formation of the arylpalladium(II) iodide intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yield the coupled product, regenerating the palladium(0) catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol is a representative example for the selective coupling of an arylboronic acid at the iodo-position of a dihalophenol.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.1 mmol | 1.1 |
| Pd(PPh₃)₄ | 0.03 mmol | 0.03 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| Dioxane/H₂O (4:1) | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the reaction on this compound proceeds with high selectivity at the C-I bond.
Causality of Selectivity: The mechanism involves a palladium cycle and a copper co-catalyst cycle. The initial oxidative addition of the palladium(0) catalyst occurs preferentially at the more reactive C-I bond. The copper(I) acetylide, formed in the copper cycle, then transmetalates to the palladium center, followed by reductive elimination to afford the alkyne-substituted phenol.
Experimental Protocol: Selective Sonogashira Coupling at the Iodo Position
This protocol provides a general method for the selective alkynylation of the iodo-position.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol | 0.02 |
| CuI | 0.04 mmol | 0.04 |
| Triethylamine (TEA) | 3.0 mmol | 3.0 |
| THF (anhydrous) | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction of this compound with an amine in the presence of a suitable palladium catalyst and base will selectively yield the 4-amino-3-chlorophenol derivative. The choice of ligand is crucial in this reaction to ensure high catalytic activity and selectivity.[1][2]
Ligand-Controlled Selectivity: While the inherent reactivity difference between C-I and C-Cl bonds is the primary driver of selectivity, the choice of phosphine ligand can further enhance this. Bulky, electron-rich biarylphosphine ligands, such as BrettPhos, are known to promote the amination of aryl iodides with high efficiency and can exhibit excellent chemoselectivity for the iodide over the chloride.[2]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the Iodo Position
This protocol outlines a general procedure for the selective amination at the iodo-position.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.01 mmol | 0.01 |
| BrettPhos | 0.025 mmol | 0.025 |
| NaOtBu | 1.4 mmol | 1.4 |
| Toluene (anhydrous) | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), BrettPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the most common methods for selective functionalization of this compound, under certain conditions, nucleophilic aromatic substitution (SNAr) can be a viable pathway. The success of SNAr reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing chloro and iodo groups, along with the deactivating (by resonance) but ortho-, para-directing hydroxyl group, makes the ring moderately activated towards nucleophilic attack.
In general, SNAr reactions on dihaloarenes are less selective than palladium-catalyzed couplings. However, by carefully controlling the reaction conditions and the nature of the nucleophile, some degree of selectivity can be achieved. For SNAr, the reactivity order of the halogens as leaving groups is typically F > Cl > Br > I. This is in contrast to the reactivity order in palladium-catalyzed reactions. This reversal is because the rate-determining step in SNAr is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive effects.
For this compound, achieving selective substitution at the chloro position via an SNAr mechanism would be challenging and would likely require harsh conditions or specialized directing groups. The more common outcome would be reaction at the phenolic hydroxyl group under basic conditions.
Ortho-Lithiation: An Alternative Strategy
Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective functionalization of this compound. The phenolic hydroxyl group, after protection, can act as a powerful directing group for lithiation at the ortho position (C-2). Subsequent quenching with an electrophile allows for the introduction of a variety of functional groups at this position. This method provides a complementary approach to the cross-coupling reactions that primarily functionalize the C-4 position.
Visualization of Reaction Pathways
Palladium-Catalyzed Cross-Coupling Workflow
Caption: Selective functionalization at the C-I bond via cross-coupling.
Competing Reactivity Pathways
Caption: Competing reactivity of C-I and C-Cl bonds.
Conclusion and Future Outlook
The differential reactivity of the chloro and iodo groups in this compound provides a powerful handle for the selective synthesis of complex substituted phenols. The significantly weaker C-I bond makes it the preferred site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve high chemoselectivity, leaving the C-Cl bond available for subsequent transformations. While nucleophilic aromatic substitution presents a more challenging path for selective functionalization of the halogenated positions, directed ortho-metalation offers a complementary strategy for modifying the C-2 position.
The principles and protocols outlined in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the rational design of synthetic routes to novel and functional molecules. Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, potentially enabling catalyst-controlled switching of reactivity between the two halogen sites, further expanding the synthetic utility of this versatile building block.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Chloro-4-iodophenol
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methodologies, prized for its mild conditions, functional group tolerance, and the commercial availability of its boronic acid and ester reagents.[1] This application note delves into the specific utility of 3-chloro-4-iodophenol, a versatile and bifunctional aromatic building block, in regioselective Suzuki coupling reactions. The inherent differential reactivity of its carbon-halogen bonds—the weaker, more reactive carbon-iodine bond versus the more robust carbon-chlorine bond—presents a unique opportunity for selective, stepwise functionalization.[2] This allows for the synthesis of complex biaryl and polyaryl structures, which are common motifs in biologically active compounds.[1][3]
These protocols are designed for researchers, medicinal chemists, and process development scientists, providing a robust framework for the predictable and high-yielding synthesis of 3-chloro-4-arylphenols. We will explore the mechanistic underpinnings of this selectivity, provide detailed experimental procedures, and offer insights into reaction optimization.
The Principle of Regioselectivity: A Mechanistic Overview
The success of a regioselective Suzuki coupling with this compound hinges on the well-established principles of the palladium-catalyzed catalytic cycle. The key to selectivity lies in the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[4] The carbon-iodine bond possesses a lower bond dissociation energy compared to the carbon-chlorine bond, making it significantly more susceptible to oxidative addition.[2]
This preferential reaction at the iodo-substituted position allows for the selective formation of a C-C bond at the 4-position, leaving the chloro substituent intact for potential subsequent transformations. The general catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the regioselective Suzuki-Miyaura coupling.
The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
The following protocols provide a starting point for the regioselective Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Protocol 1: Standard Conditions with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-4-phenylphenol.
Protocol 2: Enhanced Reactivity for Electron-Deficient Boronic Acids
For less reactive boronic acids, such as those bearing electron-withdrawing groups, a more active catalyst system and stronger base may be necessary.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Follow the general setup as described in Protocol 1, substituting the catalyst, ligand, and base with Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and K₃PO₄ (2.5 eq).
-
Use a degassed 4:1 mixture of toluene and water as the solvent.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction and perform the workup and purification as outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the regioselective Suzuki coupling of this compound with various boronic acids, extrapolated from established protocols for similar dihaloarenes.[3][5]
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 6 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 4 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 110 | 12 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Cs₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 8 |
| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 110 | 10 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type ligands like SPhos or XPhos), or employing a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
Dehalogenation: The presence of significant amounts of deiodinated starting material can indicate issues with the boronic acid quality or insufficient base. Ensure the boronic acid is of high purity and consider using a freshly opened bottle or recrystallizing it.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide.
-
Reaction with the Chloro Group: While highly unlikely under the recommended conditions, if coupling at the chloro-position is observed, reducing the reaction temperature and time should enhance selectivity for the iodo-position.
Conclusion
The regioselective Suzuki coupling of this compound is a powerful and reliable method for the synthesis of 3-chloro-4-arylphenols. By leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds, chemists can achieve selective C-C bond formation with high predictability. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the efficient construction of complex molecules for a wide range of applications.
References
- 1. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands | Semantic Scholar [semanticscholar.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
The Sonogashira Coupling of 3-Chloro-4-iodophenol with Terminal Alkynes: A Detailed Guide to Synthesis and Protocol
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-chloro-4-iodophenol with various terminal alkynes. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explore the nuances of this specific transformation, which leverages the inherent reactivity differences between aryl iodides and chlorides to achieve selective functionalization.
The Strategic Advantage of Chemoselectivity
The substrate at the heart of this guide, this compound, presents an interesting and synthetically valuable challenge: the presence of two different halogen atoms on the same aromatic ring. The well-established reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[3] This differential reactivity is the cornerstone of our synthetic strategy, allowing for the highly selective coupling at the more labile carbon-iodine bond while leaving the more robust carbon-chlorine bond intact for potential subsequent transformations. Furthermore, the presence of a phenolic hydroxyl group introduces considerations regarding its potential to interfere with the catalytic cycle. However, the Sonogashira coupling is known to be generally tolerant of free hydroxyl groups, often obviating the need for protection-deprotection steps, which adds to the elegance and efficiency of this approach.[4]
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species is the key nucleophile that participates in the palladium cycle.[5]
The choice of base is critical, as it not only neutralizes the hydrogen halide byproduct but also facilitates the formation of the copper acetylide.[1][2] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed for this purpose.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene, trimethylsilylacetylene, and propargyl alcohol. These protocols have been developed based on established procedures for similar substrates and are designed to be robust and reproducible.
General Considerations:
-
Inert Atmosphere: Sonogashira couplings are typically sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent unwanted side reactions.
-
Reagent Quality: The quality of the palladium catalyst, copper(I) iodide, and base can significantly impact the reaction outcome. Use of fresh, high-purity reagents is advised.
Protocol 1: Coupling with Phenylacetylene
This protocol details the synthesis of 2-chloro-4-(phenylethynyl)phenol.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions and workup.
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Coupling with Trimethylsilylacetylene
This protocol describes the synthesis of 2-chloro-4-((trimethylsilyl)ethynyl)phenol.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, combine Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and PPh₃ (0.03 mmol, 3 mol%) in anhydrous DMF (5 mL) and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv.), CuI (0.03 mmol, 3 mol%), and DIPEA (2.5 mmol, 2.5 equiv.).
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion (typically 2-4 hours), dilute the reaction with diethyl ether (25 mL) and water (25 mL).
-
Separate the organic layer and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the product.
Protocol 3: Coupling with Propargyl Alcohol
This protocol outlines the synthesis of 3-chloro-4-(3-hydroxyprop-1-yn-1-yl)phenol.
Materials:
-
This compound
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a nitrogen-flushed Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (8 mL) and triethylamine (4.0 mmol, 4.0 equiv.).
-
Add propargyl alcohol (1.3 mmol, 1.3 equiv.) via syringe.
-
Heat the reaction mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 6-8 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: dichloromethane/methanol gradient) to obtain the desired product.
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction conditions and expected yields for the Sonogashira coupling of this compound with the selected terminal alkynes, based on literature precedents for structurally related compounds.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 50 | 4-6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (1.5/3) | CuI (3) | DIPEA | DMF | RT | 2-4 | 80-90 |
| 3 | Propargyl Alcohol | Pd(PPh₃)₄ (3) | CuI (5) | TEA | MeCN | 60 | 6-8 | 75-85 |
Experimental Workflow Visualization
The general workflow for setting up and performing the Sonogashira coupling is depicted below. Adherence to these steps is crucial for achieving high yields and reproducibility.
Troubleshooting and Further Considerations
-
Low or No Conversion: This can often be attributed to an inactive catalyst, insufficient degassing (presence of oxygen), or wet solvents/reagents. Ensure all components are of high quality and the reaction is performed under strictly anaerobic and anhydrous conditions.
-
Formation of Homocoupled Diyne: This side product, arising from the Glaser coupling of the terminal alkyne, is a common issue. It can be minimized by ensuring a strictly oxygen-free environment and using the terminal alkyne in a slight excess.
-
Double Coupling: While the C-Cl bond is significantly less reactive, prolonged reaction times or higher temperatures could potentially lead to a small amount of double coupling product. Monitoring the reaction closely by TLC is recommended to avoid this.
-
Copper-Free Conditions: For substrates that are particularly sensitive or where trace copper in the final product is a concern, copper-free Sonogashira protocols can be employed. These typically require different ligand systems and may necessitate higher catalyst loadings or temperatures.[6]
Conclusion
The Sonogashira coupling of this compound offers a highly efficient and chemoselective route to valuable 4-alkynyl-2-chlorophenol building blocks. By leveraging the differential reactivity of the carbon-halogen bonds, this methodology provides a straightforward entry into a diverse range of functionalized phenols that are of significant interest in medicinal chemistry and materials science. The protocols outlined in this application note serve as a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. ijnc.ir [ijnc.ir]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 3-Chloro-4-iodophenol as a Strategic Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of 3-Chloro-4-iodophenol
In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials with versatile and differentially reactive functional groups is a key strategy for the rapid generation of compound libraries and the optimization of lead candidates. This compound has emerged as a valuable and strategic building block in pharmaceutical synthesis, particularly for complex targets like kinase inhibitors.[1][2]
Its utility is rooted in the distinct chemical personalities of its three functional groups: a nucleophilic phenolic hydroxyl group, a highly reactive iodine atom, and a less reactive chlorine atom. This arrangement allows for a programmed, site-selective sequence of reactions, enabling chemists to construct intricate molecular architectures with precision. The iodine and chlorine atoms serve as orthogonal handles for metal-catalyzed cross-coupling reactions, while the hydroxyl group provides a vector for introducing diversity through etherification or esterification.[3][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the core properties of this compound, explains the logic behind its synthetic applications, and provides detailed, field-proven protocols for its use in key transformations relevant to pharmaceutical development.
Physicochemical Properties & Safe Handling
A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.
Key Properties
| Property | Value | Source |
| CAS Number | 855403-42-8 | [5][6] |
| Molecular Formula | C₆H₄ClIO | [5][6] |
| Molecular Weight | 254.45 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | ~40 °C | [6] |
| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [6] |
| Purity | Typically ≥97% | [5] |
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Core Reactivity: A Platform for Sequential Synthesis
The power of this compound lies in the predictable and sequential reactivity of its functional groups. This allows for a multi-step synthesis in a controlled manner, building complexity from a simple core.
-
Phenolic Hydroxyl (-OH): The acidic proton of the hydroxyl group is readily removed by a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form a phenoxide anion. This potent nucleophile is highly effective in Williamson ether synthesis (O-alkylation) and Buchwald-Hartwig O-arylation reactions, providing a straightforward method to introduce a wide variety of side chains.[10]
-
Iodine (-I): The carbon-iodine bond is the most labile of the carbon-halogen bonds on the ring. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids/esters), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings.[3][11] This high reactivity allows for the selective formation of a C-C bond at the C4 position.
-
Chlorine (-Cl): The carbon-chlorine bond is significantly stronger and less reactive in typical palladium-catalyzed oxidative addition cycles compared to the C-I bond.[11] This difference in reactivity is the cornerstone of its utility, enabling the iodine to be selectively functionalized while the chlorine remains intact for a potential subsequent transformation under more forcing conditions if desired.
The logical workflow for exploiting this differential reactivity is to first perform a reaction at the hydroxyl group (which is generally not compatible with later-stage cross-coupling conditions) and then proceed with the selective cross-coupling at the iodo-position.
Caption: Sequential synthesis workflow using this compound.
Application Protocol: Synthesis of a Biaryl Ether Kinase Inhibitor Scaffold
This section provides a representative two-step protocol for synthesizing a biaryl ether scaffold, a common core structure in many kinase inhibitors.[1][2] The protocol first involves an O-alkylation followed by a Suzuki-Miyaura cross-coupling.
Step 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the etherification of the phenolic hydroxyl group.
Objective: To convert the hydroxyl group of this compound into an ether linkage.
| Materials & Reagents | Supplier | Grade | Notes |
| This compound | Commercial | ≥97% | Starting Material |
| 1-Bromo-2-methoxyethane | Commercial | Reagent | Alkylating Agent (Example) |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base |
| Acetonitrile (MeCN) | Commercial | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl) | Lab Prepared | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS Grade | Drying Agent |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq). The use of a base is critical to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Add the alkylating agent, 1-bromo-2-methoxyethane (1.2 eq), to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and wash the solid cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(3-chloro-4-iodophenoxy)-2-methoxyethane intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the selective C-C bond formation at the C4-iodo position.
Objective: To couple the aryl iodide intermediate with a boronic acid to form a biaryl system.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Materials & Reagents | Supplier | Grade | Notes |
| 1-(3-chloro-4-iodophenoxy)... | From Step 1 | Purified | Aryl Halide Substrate |
| 4-Methoxyphenylboronic acid | Commercial | ≥98% | Coupling Partner (Example) |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial | Reagent | Pd(0) Catalyst |
| Cesium Carbonate (Cs₂CO₃) | Commercial | Anhydrous | Base |
| 1,4-Dioxane / Water | Commercial | Anhydrous / DI | Solvent System (e.g., 4:1 v/v) |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl) | Lab Prepared | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS Grade | Drying Agent |
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide from Step 1 (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and cesium carbonate (3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.[12][13]
-
Add the degassed solvent system of 1,4-dioxane and water (4:1 v/v). The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[1][11]
-
Work-up: a. Upon completion, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final biaryl ether product.
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Analytical Methods for Quality Control
Ensuring the identity and purity of this compound and its synthetic derivatives is critical. A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the relatively volatile starting material and simple intermediates. It provides retention time data for purity assessment and a mass spectrum for identity confirmation.[14][15]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring reaction progress and determining the purity of less volatile intermediates and final products. Coupling with a UV detector allows for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for unambiguous structure elucidation of all synthetic products, providing detailed information about the molecular framework.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and final products, often coupled with a chromatography system (LC-MS or GC-MS).
Conclusion
This compound is a powerful and economically viable precursor for pharmaceutical synthesis. Its well-defined and differential reactivity allows for the execution of sequential, high-yielding synthetic transformations. By leveraging the distinct properties of the hydroxyl, iodo, and chloro groups, chemists can efficiently access complex scaffolds, such as the biaryl ethers commonly found in kinase inhibitors. The protocols and principles outlined in this guide provide a robust foundation for researchers to incorporate this versatile building block into their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 7. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. What are the analytical methods for P - Chlorophenol? - Blog [zbwhr.com]
Application Note: Selective Heck-Mizoroki Coupling of 3-Chloro-4-iodophenol
Introduction and Strategic Overview
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This transformation is indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures from simple precursors.[3]
This guide focuses on a specific and synthetically valuable substrate: 3-chloro-4-iodophenol. This molecule presents a key challenge and opportunity in regioselective functionalization. The presence of two different halogen atoms on the aromatic ring—iodine and chlorine—requires a catalytic system that can discriminate between them. By leveraging the principles of organometallic chemistry, it is possible to achieve highly selective arylation at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations.
The primary objective of this application note is to provide researchers with a robust, field-proven protocol for the selective Heck coupling of this compound. We will delve into the mechanistic rationale behind the reaction conditions, explaining the causality for the choice of catalyst, base, and solvent to ensure reproducibility and high yields.
The Principle of Chemoselective Coupling
The success of a selective Heck reaction on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the active Pd(0) species.[2][4]
The generally accepted order of reactivity for aryl halides in the Heck reaction is:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [2][5]
This trend is directly correlated with the bond dissociation energies (BDE) of the corresponding carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. Consequently, by carefully controlling the reaction conditions, particularly temperature, we can facilitate oxidative addition exclusively at the C-I position of this compound. This inherent reactivity difference allows for a "ligand-free" or simplified ligand approach, as the high reactivity of the aryl iodide does not necessitate the use of complex, electron-rich ligands often required to activate more stubborn C-Cl bonds.[6][7]
Catalytic Cycle Visualization
The catalytic cycle for the Heck reaction is a well-established sequence of organometallic transformations. The diagram below illustrates the key steps involved in the selective coupling of this compound.
Caption: The catalytic cycle for the selective Heck-Mizoroki reaction.
Recommended Reaction Parameters
Optimizing a Heck reaction involves the careful selection of several key components. The following table summarizes the recommended starting points and alternatives for the selective coupling of this compound.
| Parameter | Recommended | Alternatives | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) | PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is an air-stable, cost-effective, and highly efficient precatalyst that is reduced in situ to the active Pd(0) species.[1] For aryl iodides, complex and expensive catalysts are often unnecessary.[3] |
| Ligand | None (Ligand-free) | PPh₃, P(o-tol)₃ | The high reactivity of the C-I bond often obviates the need for a phosphine ligand, simplifying the protocol and reducing cost.[6][7] If reaction is sluggish, a simple monodentate phosphine can be added. |
| Base | K₂CO₃ (Potassium Carbonate) | Et₃N, NaOAc, Cs₂CO₃ | An inorganic base like K₂CO₃ is effective, inexpensive, and easily removed during workup. Its role is crucial for neutralizing the HI generated and regenerating the Pd(0) catalyst.[1][8][9] |
| Solvent | N,N-Dimethylformamide (DMF) | DMAc, NMP, Acetonitrile | Polar aprotic solvents are excellent for dissolving the reactants and inorganic base, facilitating the reaction.[10][11] DMF is a standard choice with a suitable boiling point for these reactions. |
| Alkene | Methyl Acrylate | Styrene, n-Butyl Acrylate | Electron-deficient alkenes like acrylates are highly reactive in the Heck reaction and tend to give high yields of the trans-isomer exclusively.[1] |
| Temperature | 100 - 110 °C | 80 - 120 °C | This temperature range is typically sufficient to drive the reaction to completion without providing enough energy to activate the much stronger C-Cl bond, thus ensuring selectivity.[9] |
Detailed Experimental Protocol
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
This compound (1.0 eq)
-
Methyl Acrylate (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).
-
Scientist's Note: Ensuring an inert atmosphere is good practice to prevent oxidation of the Pd(0) species, especially if phosphine ligands are used. For this robust ligand-free system, it enhances consistency.
-
-
Reagent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M. Begin vigorous stirring. Add methyl acrylate (1.5 eq) to the suspension via syringe.
-
Scientist's Note: Using a slight excess of the alkene partner ensures the complete consumption of the limiting aryl iodide.
-
-
Heating: Immerse the flask in a preheated heating mantle and bring the internal reaction temperature to 100-110 °C.
-
Scientist's Note: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the this compound spot is a key indicator.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Scientist's Note: This step quenches the reaction and partitions the organic product from the inorganic salts (K₂CO₃, KI) and residual DMF.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (E)-methyl 3-(2-chloro-4-hydroxyphenyl)acrylate.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider adding a simple phosphine ligand like triphenylphosphine (PPh₃, 4 mol%) to stabilize the catalyst. Alternatively, increasing the temperature to 120 °C may be effective, but monitor for any side products resulting from C-Cl activation.
-
Catalyst Decomposition (Black Precipitate): The formation of palladium black indicates catalyst agglomeration and deactivation. This can sometimes be mitigated by adding a ligand or ensuring efficient stirring.
-
Poor Selectivity: If C-Cl coupling is observed, the reaction temperature is likely too high. Reduce the temperature to the 80-100 °C range and extend the reaction time.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 8. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
Application Notes & Protocols: Regioselective Functionalization of 3-Chloro-4-iodophenol
Introduction: The Strategic Value of 3-Chloro-4-iodophenol
This compound is a valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of three distinct functional groups on a single aromatic scaffold: a nucleophilic and directing hydroxyl group, and two halogen atoms of differing reactivity. This unique arrangement allows for a high degree of control in sequential chemical transformations, making it a prized starting material for the synthesis of complex molecules in pharmaceutical discovery, agrochemicals, and materials science.
The primary challenge and opportunity in the chemistry of this compound lies in achieving regioselective functionalization. The significant difference in the bond dissociation energies and polarizability between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this selectivity. The C-I bond is substantially weaker and more susceptible to oxidative addition by transition metal catalysts, particularly palladium.[1][2] This inherent reactivity difference enables chemists to selectively modify the C-4 position while leaving the C-3 chloro substituent intact for subsequent transformations. This guide provides a detailed exploration of the principles and protocols governing the regioselective functionalization of this important scaffold.
Part 1: Foundational Principles of Regioselectivity
Achieving high regioselectivity is not merely a matter of chance; it is the result of a rational application of fundamental chemical principles. The predictable functionalization of this compound is governed by the interplay between substrate reactivity, catalyst selection, and reaction conditions.
The Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the halogen. The established reactivity order is:
C-I > C-Br > C-OTf > C-Cl >> C-F [2][3]
This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker the bond, the faster the oxidative addition. The C-I bond (approx. 228 kJ/mol) is significantly weaker than the C-Cl bond (approx. 338 kJ/mol), providing a large kinetic window to effect selective reactions at the iodine-bearing carbon.[1] By carefully selecting mild reaction conditions and appropriate catalysts, the C-I bond can be exclusively activated.
The Role of the Hydroxyl Group
The phenolic hydroxyl group exerts a powerful electronic influence on the aromatic ring. As a strong π-donor, it is an ortho-, para-directing activating group. While its electronic effect influences the overall reactivity of the ring, its most significant role in regioselectivity is as a Directing Metalation Group (DMG) . In the presence of strong organolithium bases, the hydroxyl group can direct deprotonation to the adjacent ortho position (C-5), providing an orthogonal strategy for functionalization that is entirely independent of the halogen reactivity.[4][5][6]
Catalyst and Ligand Selection: Fine-Tuning Reactivity
The choice of the palladium catalyst and its associated ligands is critical. For selective functionalization at the C-I position, standard and widely available palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from Pd(OAc)₂ and triphenylphosphine are often sufficient.[7][8]
Conversely, to functionalize the more robust C-Cl bond, more sophisticated and highly active catalyst systems are required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[9][10][11] These ligands promote the oxidative addition step, allowing for the activation of the stronger C-Cl bond, usually at higher temperatures. This dichotomy in catalyst requirements is the basis for powerful sequential functionalization strategies.
Figure 1: Decision workflow for regioselective functionalization strategies.
Part 2: Regioselective C-C Bond Formation Protocols
Palladium-catalyzed cross-coupling reactions are the most powerful tools for selectively forming carbon-carbon bonds at the C-4 position of this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures
The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl phenols.[12][13] The reaction demonstrates excellent chemoselectivity for the C-I bond over the C-Cl bond under standard conditions.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting phenol.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Arylboronic Acid (R-B(OH)₂) | Catalyst System | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 90 | 6 | >90% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 90 | 6 | >95% |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | 100 | 4 | >85% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | 100 | 8 | ~75-85% |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are versatile handles for further chemistry, including click reactions and cyclizations.[14] The reaction employs a dual catalytic system of palladium and copper(I) and shows excellent selectivity for the C-I bond.[3][15][16]
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (THF or DMF).
-
Add the amine base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-60 °C may be required.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary:
| Terminal Alkyne (R-C≡CH) | Base | Temp | Time (h) | Typical Yield |
| Phenylacetylene | Et₃N | RT | 3 | >95% |
| Trimethylsilylacetylene | DIPEA | RT | 2 | >90% |
| 1-Hexyne | Et₃N | 50 °C | 6 | ~85% |
| Propargyl alcohol | DIPEA | RT | 4 | ~80-90% |
Part 3: Regioselective C-N Bond Formation Protocol
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination has become an indispensable method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[17][18] The reaction is highly regioselective for the C-I bond, allowing for the synthesis of 4-amino-3-chlorophenol derivatives. This transformation typically requires a strong, non-nucleophilic base and specialized, bulky phosphine ligands to facilitate the catalytic cycle.[10][19][20]
Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq)
-
Bulky phosphine ligand (e.g., XPhos, 0.04-0.08 eq)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Caution: NaOtBu is a strong base and is corrosive and hygroscopic. Handle in a glovebox or under a stream of inert gas.
-
In a glovebox, add this compound (1.0 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.02 eq), and the ligand (e.g., XPhos, 0.08 eq) to a dry Schlenk tube.
-
Remove the tube from the glovebox, add the degassed solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions typically require 6-24 hours.
-
Upon completion, cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary:
| Amine (R¹R²NH) | Ligand | Base | Temp (°C) | Typical Yield |
| Morpholine | XPhos | NaOtBu | 110 | >90% |
| Aniline | XPhos | NaOtBu | 110 | ~85% |
| n-Butylamine | SPhos | NaOtBu | 100 | ~80-90% |
| Diethylamine | XPhos | K₃PO₄ | 110 | ~70% (Note: K₃PO₄ can be a milder base alternative) |
Part 4: Orthogonal Functionalization via Directed ortho-Metalation
To functionalize the C-5 position, an entirely different strategy is required that leverages the hydroxyl group as a directing element. Directed ortho-metalation (DoM) uses a strong base to selectively deprotonate the C-H bond ortho to the -OH group.[6][21] The resulting aryllithium species can be trapped with a wide range of electrophiles.
Protocol: ortho-Lithiation and Quench of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 2.2 eq, solution in hexanes)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂), 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon)
Procedure:
-
Caution: n-BuLi is pyrophoric. All glassware must be oven- or flame-dried, and the reaction must be conducted under a strict inert atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise via syringe. The first equivalent deprotonates the phenol, and the second deprotonates the C-5 position. Stir for 1-2 hours at -78 °C.
-
Add the desired electrophile (1.5 eq) dropwise at -78 °C.
-
For Aldehyde: Add anhydrous DMF.
-
For Iodination: Add a solution of I₂ in anhydrous THF.
-
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-substituted-3-chloro-4-iodophenol.
Conclusion
This compound is a testament to the power of regioselective synthesis. The pronounced reactivity difference between its C-I and C-Cl bonds allows for a suite of reliable palladium-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig—to be performed exclusively at the C-4 position under well-established conditions. Furthermore, the directing ability of the hydroxyl group enables an orthogonal functionalization of the C-5 position through directed ortho-metalation. This predictable, site-selective reactivity allows for the logical and efficient construction of highly substituted phenolic compounds, empowering researchers in the design and synthesis of novel molecules with potential applications across the chemical sciences.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
The Strategic deployment of 3-Chloro-4-iodophenol in Modern Medicinal Chemistry: A Guide for Researchers
In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. The halogenated phenol, 3-Chloro-4-iodophenol, emerges as a highly versatile and strategic intermediate for the synthesis of complex bioactive molecules. Its unique trifunctional nature—a nucleophilic hydroxyl group, and two distinct halogen atoms (chlorine and iodine) with differential reactivity—offers medicinal chemists a powerful tool for constructing diverse molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that drive its application.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 855403-42-8 | [1] |
| Molecular Formula | C₆H₄ClIO | [2] |
| Molecular Weight | 254.45 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 40 °C | [3] |
| Boiling Point | 296.9±25.0 °C (Predicted) | [3] |
| Purity | Typically ≥97% | [2] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Reactivity map of this compound.
The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents through etherification or esterification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 4-position.[4] Subsequently, the less reactive chloro group can be targeted for a second coupling reaction, providing a pathway to highly decorated aromatic systems.
This differential reactivity is a cornerstone of its application in medicinal chemistry, allowing for the construction of molecular libraries with diverse functionalities for structure-activity relationship (SAR) studies.
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl motifs which are prevalent in many kinase inhibitors.[5][6] The higher reactivity of the aryl iodide in this compound allows for selective coupling at this position.
Rationale: This selective coupling enables the introduction of a diverse range of aryl or heteroaryl groups at the 4-position, which can be crucial for targeting specific amino acid residues in the ATP-binding pocket of a kinase. The remaining chloro and hydroxyl groups can be further modified in subsequent steps.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Application Note 2: Synthesis of Diaryl Ethers
Diaryl ethers are another important structural motif in medicinal chemistry, found in a variety of biologically active compounds.[3][7] The phenolic hydroxyl group of this compound can be readily alkylated or arylated to form ethers.
Rationale: The formation of a diaryl ether linkage can significantly alter the conformational properties and electronic distribution of a molecule, which can lead to improved binding affinity and selectivity for a biological target.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of a diaryl ether from this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%) (optional, for less reactive halides)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add the aryl halide (1.1 eq.) and CuI (10 mol%) if necessary.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Application Note 3: Synthesis of Arylamine Scaffolds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines which are key components of many pharmaceuticals.[8][9][10] After selective functionalization of the iodo group, the remaining chloro group on the this compound derivative can be targeted for amination.
Rationale: The introduction of an amine at the 3-position can provide a crucial hydrogen bond donor or acceptor for interaction with the target protein. The nature of the amine can be varied to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 4-substituted-3-chlorophenol derivative.
Materials:
-
4-Aryl-3-chlorophenol (from Suzuki coupling)
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the 4-aryl-3-chlorophenol (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).
-
Add the degassed anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Chloro-4-iodophenol
Welcome to our dedicated technical support center for optimizing Suzuki coupling reactions involving the challenging substrate, 3-Chloro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies. We will delve into the nuances of this specific reaction, providing not just solutions but also the fundamental reasoning behind them to empower your experimental design.
The Challenge: Chemoselectivity with this compound
This compound presents a unique challenge in Suzuki-Miyaura cross-coupling reactions due to the presence of two different halogen atoms on the same aromatic ring. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition to a Palladium(0) catalyst than the stronger carbon-chlorine bond.[1][2] This inherent difference in reactivity is the cornerstone of achieving chemoselective cross-coupling at the iodine position while preserving the chlorine substituent for potential downstream transformations. However, side reactions, low yields, and catalyst deactivation can often plague these reactions. This guide will provide in-depth troubleshooting and optimization strategies to ensure a successful and selective coupling.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered when performing Suzuki coupling with this compound.
Question 1: My reaction is showing low conversion to the desired product, with significant starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can stem from several factors related to the catalyst, base, or reaction conditions.
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a common starting point, it may not be optimal for this substrate.[3] Consider using more electron-rich and sterically hindered phosphine ligands which can promote the oxidative addition step and stabilize the catalytic species.
-
Recommendation: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos often provides superior results for challenging substrates.[4][5][6] These ligands are known to enhance catalytic activity and promote the reductive elimination step.
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the boronic acid derivative is activated. An inappropriate base can lead to poor reaction kinetics or decomposition of the starting material or product.
-
Recommendation: For phenolic substrates, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cs₂CO₃ is a stronger base and can sometimes accelerate the reaction, but K₂CO₃ is a good, cost-effective starting point. The use of phosphate bases like K₃PO₄ is also highly recommended, particularly for preventing side reactions like dehalogenation.[7][8]
-
-
Solvent and Temperature: The solvent system must be able to dissolve the reagents and be stable at the reaction temperature. The temperature itself needs to be high enough to drive the reaction but not so high as to cause decomposition.
-
Recommendation: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[9] For this compound, starting with a temperature around 80-100 °C is advisable.[10] If conversion is still low, a gradual increase in temperature can be attempted.
-
Question 2: I am observing significant amounts of a de-iodinated side product (3-chlorophenol). How can I suppress this side reaction?
Answer:
The formation of 3-chlorophenol arises from a competing hydrodehalogenation pathway.[11] This is often exacerbated by certain reaction parameters.
-
Mechanism of Dehalogenation: This side reaction can occur through various mechanisms, including protonolysis of the organopalladium intermediate. The presence of excess water or protic impurities can contribute to this.[9]
-
Troubleshooting Strategies:
-
Choice of Base: As mentioned, K₃PO₄ is often superior in minimizing dehalogenation compared to stronger bases like hydroxides.[8]
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Oxygen can contribute to catalyst degradation and side reactions.[12]
-
Boronic Acid Quality: Use a high-purity boronic acid or ester. Impurities in the boronic acid can sometimes promote side reactions. Consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation.[13][14]
-
Reaction Time: Prolonged reaction times, especially after the starting material is consumed, can lead to product degradation and side reactions. Monitor the reaction progress by TLC or LC-MS and work it up once complete.
-
Question 3: My reaction mixture turns black, and I suspect the palladium catalyst has precipitated (crashed out). What causes this and how can I prevent it?
Answer:
The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst deactivation and decomposition.[1] This is a common issue, particularly at elevated temperatures.
-
Causes of Catalyst Decomposition:
-
High Temperature: Excessive heat can lead to the agglomeration of palladium nanoparticles, resulting in precipitation.
-
Inadequate Ligand Protection: If the ligand concentration is too low or the ligand itself is not robust enough, it may dissociate from the palladium center, leaving it exposed and prone to decomposition.
-
Oxygen: The presence of oxygen can oxidize the Pd(0) active species to Pd(II), disrupting the catalytic cycle and leading to the formation of palladium black.[12]
-
-
Preventative Measures:
-
Thorough Degassing: It is critical to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.[12] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
Ligand-to-Palladium Ratio: For air-sensitive or sterically demanding ligands, a slightly higher ligand-to-palladium ratio (e.g., 2:1 or 4:1 for monoligated species) can help to stabilize the catalyst.
-
Use of Robust Ligands: As previously mentioned, bulky biarylphosphine ligands (e.g., Buchwald ligands) are designed to be more thermally stable and resistant to dissociation, thus protecting the palladium center.[4]
-
Question 4: I am concerned about the potential for coupling at the chlorine position. How can I ensure selectivity for the iodine position?
Answer:
Achieving high selectivity is based on the significant difference in bond dissociation energies between the C-I and C-Cl bonds.
-
Exploiting Reactivity Differences: The oxidative addition of the C-I bond to Pd(0) is kinetically much more favorable than the oxidative addition of the C-Cl bond.[1] By carefully controlling the reaction conditions, this difference can be exploited to achieve excellent selectivity.
-
Key Parameters for Selectivity:
-
Temperature: Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate is crucial. Higher temperatures can start to provide enough energy to activate the C-Cl bond.
-
Catalyst Choice: While some highly active catalyst systems can activate C-Cl bonds, a well-chosen system (as described in Q1) will preferentially react with the C-I bond.[1] Avoid overly reactive or "aggressive" catalyst systems if selectivity is a concern.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the 4-iodo starting material has been consumed, as this could potentially lead to slow reaction at the 3-chloro position.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the boronic acid and base?
A1: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to drive the reaction to completion. The base is usually used in a larger excess, typically 2 to 3 equivalents, to ensure efficient transmetalation and to neutralize any acidic byproducts.[2]
Q2: How do I properly degas my reaction mixture?
A2: A common and effective method is to subject the reaction flask containing the solvent and reagents (except for the catalyst and any air-sensitive ligands, which are added last under a positive pressure of inert gas) to three cycles of "freeze-pump-thaw." This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then allowing it to thaw under an inert atmosphere. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is a simpler, though sometimes less effective, method.[15]
Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, and in many cases, it is advantageous. Boronic esters, such as pinacol esters, are often more stable, easier to purify, and less prone to protodeboronation than their corresponding boronic acids.[13][14][16][17] This can lead to more reproducible results and higher yields, especially in complex syntheses.
Q4: My product is difficult to separate from the boronic acid homocoupling byproduct. How can I minimize this impurity?
A4: Homocoupling of the boronic acid can be a significant side reaction. To minimize it:
-
Ensure a truly oxygen-free environment, as oxygen can promote homocoupling.[9]
-
Use the boronic acid in a smaller excess (e.g., 1.05 to 1.1 equivalents).
-
Careful selection of the catalyst and ligand can also influence the rate of homocoupling versus the desired cross-coupling.
Summary of Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a robust starting point for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Air-stable and effective precursors for generating the active Pd(0) species in situ.[18] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands that promote oxidative addition and enhance catalyst stability.[4] |
| Base | K₃PO₄ (2-3 equivalents) | Moderately strong base that is effective in transmetalation while minimizing dehalogenation side reactions.[7][8] |
| Boronic Acid/Ester | 1.1 - 1.3 equivalents | A slight excess drives the reaction to completion. Pinacol esters can offer improved stability.[14][16][17] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | Common solvent systems that facilitate dissolution of both organic and inorganic reagents.[9] |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate with catalyst stability and selectivity.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and side reactions.[12] |
Experimental Protocol: A General Procedure
The following is a generalized, step-by-step protocol that should be adapted and optimized for your specific boronic acid derivative.
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To further clarify the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boron Suzuki Coupling | Borates Today [borates.today]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Sonogash-ira Reactions with Halogenated Phenols
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address common and complex issues encountered when working with halogenated phenols, providing in-depth, experience-driven advice to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Core Reaction Issues
1. Q: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A: A low or non-existent yield in a Sonogashira coupling involving halogenated phenols can stem from several sources. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the integrity of your starting materials.
-
Catalyst Activity: The palladium catalyst, whether Pd(0) or a Pd(II) precatalyst, is the heart of the reaction.[1] Inactive or degraded catalysts are a common cause of failure. Ensure your palladium source is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1] This reduction is often facilitated by amines or phosphine ligands in the reaction mixture.[1]
-
Copper Co-catalyst: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation.[1][2] Ensure the CuI is of high purity and not oxidized (it should be off-white, not green or brown).
-
Oxygen Sensitivity: The presence of oxygen can be detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes your starting material.[3][4] It's essential to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Substrate Reactivity: The reactivity of the aryl halide is critical. The general trend is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[6] If you are using a less reactive halide like an aryl bromide or chloride, you may need more forcing conditions (higher temperature, stronger base, or a more specialized catalyst system). The electronic nature of the phenol also plays a role; electron-rich phenols can be less reactive.[7]
-
Base Selection: The base is not just a scavenger for the HX byproduct; it's integral to the catalytic cycle.[8] It facilitates the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can also serve as solvents.[1][9] However, for less acidic alkynes or challenging substrates, a stronger base might be necessary.
2. Q: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A: Glaser coupling is a persistent issue, primarily driven by the presence of oxygen, which oxidizes the copper acetylide intermediate.[3][4]
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask, solvents, and reagents are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles for solvents are highly effective. Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is mandatory.
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol.[1][6] These reactions often require different ligands and may need higher temperatures but completely eliminate the primary pathway for Glaser coupling.[2][10]
-
Controlled Addition of Alkyne: Slowly adding the alkyne to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway.
-
Hydrogen Atmosphere: Some studies have shown that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[4]
3. Q: My starting aryl halide is being consumed, but I'm isolating a dehalogenated phenol instead of the desired product. What causes this and how can I prevent it?
A: Dehalogenation is a known side reaction in many cross-coupling reactions, including the Sonogashira.[11] It typically involves the formation of a palladium-hydride intermediate that reductively cleaves the carbon-halogen bond.[11]
-
Source of Hydride: The hydride can originate from various components in the reaction mixture, including the amine base/solvent or trace amounts of water.
-
Troubleshooting Strategies:
-
Base Selection: Amine bases can be a source of the hydride. Switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can sometimes mitigate this issue.[8][11][12]
-
Solvent Effects: The choice of solvent can have a significant impact. Solvents like DMF have been reported to sometimes promote side reactions, while a switch to THF or dioxane might provide a cleaner reaction profile.[11][13]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient coupling. Higher temperatures can accelerate the rate of dehalogenation.[11][14]
-
Catalyst System: The ligand on the palladium catalyst can influence the stability of potential hydride intermediates. Experimenting with different phosphine ligands (e.g., moving from PPh₃ to a bulkier ligand like P(t-Bu)₃) or using N-heterocyclic carbene (NHC) ligands might be beneficial.[1]
-
Substrate-Specific Issues with Halogenated Phenols
4. Q: Do I need to protect the hydroxyl group on my phenol?
A: Generally, the Sonogashira reaction is tolerant of free hydroxyl groups, including phenols.[7] Protection is often not necessary. The phenolic proton is acidic, but typically not acidic enough to interfere with the reaction under standard conditions where an amine base is used.
However, there are exceptions:
-
Strong Bases: If you are using very strong bases (e.g., alkoxides or metal hydrides), deprotonation of the phenol will occur, which could potentially coordinate to the metal centers and inhibit catalysis.
-
Substrate-Specific Interactions: In complex molecules, the phenol might have intramolecular interactions that hinder the reaction.
-
Quinone Formation: For hydroquinone derivatives, there is a risk of oxidation to the corresponding quinone by the catalyst, which can complicate the reaction.[7]
If you suspect the free phenol is problematic, protecting it as a methyl ether, silyl ether (e.g., TBDMS), or another stable group is a valid strategy.
5. Q: My reaction with an electron-rich bromophenol is very sluggish. How can I improve the reaction rate?
A: Electron-donating groups, like the hydroxyl group on a phenol, can decrease the reactivity of the aryl halide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[15]
-
Switch to a More Reactive Halide: If possible, using the corresponding iodophenol instead of the bromophenol will significantly accelerate the oxidative addition step.[1]
-
Use a More Active Catalyst:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition of less reactive aryl halides.[1][16]
-
Palladium Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst can be more effective than standard PdCl₂(PPh₃)₂.[1]
-
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier for oxidative addition. Monitor closely for decomposition or side reactions.[12]
Troubleshooting Workflow & Protocols
Logical Troubleshooting Flow
When a reaction fails, a systematic approach is key. Use the following decision tree to guide your troubleshooting process.
Caption: A decision tree for systematic troubleshooting of Sonogashira reactions.
Protocol: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of a halogenated phenol with a terminal alkyne.
Materials:
-
Halogenated phenol (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (can be used as solvent or co-solvent)
-
Solvent (if needed): Anhydrous, degassed THF, DMF, or acetonitrile
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add the halogenated phenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the anhydrous solvent (if used) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and quench with saturated aqueous NH₄Cl solution.[17]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[18]
Advanced Technical Data
The Catalytic Cycles: Understanding the "Why"
The Sonogashira reaction operates through two interconnected catalytic cycles.[19] Understanding this mechanism is crucial for effective troubleshooting.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1] This is often the rate-limiting step, especially for less reactive halides like bromides and chlorides.
-
Copper Cycle: Concurrently, the terminal alkyne is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide.[1] This activates the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) center, regenerating the Cu(I) salt.[1]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[1]
Comparative Data Table: Reaction Parameters
The choice of parameters is highly dependent on the specific substrates. This table provides general guidelines.
| Parameter | Common Choices | Considerations for Halogenated Phenols |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | For electron-rich or less reactive phenols, consider more active catalysts with bulky ligands (e.g., Pd(OAc)₂ with XPhos). |
| Copper Source | CuI | Use high-purity CuI. If homocoupling is severe, switch to a copper-free protocol.[1][10] |
| Base | Amines: TEA, DIPEA, n-BuNH₂ Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ | Amines are standard.[1] Switch to inorganic bases if dehalogenation is an issue.[8][11] |
| Solvent | TEA (as solvent), THF, DMF, Acetonitrile, Dioxane | Solvent choice can be critical.[13][20] Start with THF or TEA. Avoid DMF if side reactions are observed.[11] |
| Temperature | Room Temperature to 100 °C | Start at RT. Increase temperature for less reactive substrates (e.g., bromophenols), but monitor for decomposition.[12] |
| Aryl Halide | I > Br > Cl | Iodophenols are most reactive.[6] Chlorophenols are very challenging and require specialized catalyst systems.[21] |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions in Cross-Coupling of 3-Chloro-4-iodophenol
Introduction
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the cross-coupling of 3-chloro-4-iodophenol. This trifunctional substrate presents unique challenges due to the differential reactivity of its C–I and C–Cl bonds and the presence of a reactive phenolic hydroxyl group. Achieving high yields and selectivity requires a nuanced understanding of potential side reactions and the strategies to mitigate them. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective cross-coupling with this compound challenging?
The primary challenge lies in the chemoselectivity of the palladium-catalyzed reaction. The C–I bond is significantly more reactive than the C–Cl bond towards oxidative addition to a Pd(0) center, which is the first and often rate-determining step in the catalytic cycle.[1] This inherent reactivity difference is the basis for achieving selective coupling at the C4 position. However, under forcing conditions (e.g., high temperatures, highly active catalysts), competitive reaction at the C–Cl bond can occur. Furthermore, the phenolic –OH group can complicate the reaction by acting as a nucleophile or by influencing the electronic properties of the aromatic ring.
Q2: I'm observing a significant amount of a dehalogenated byproduct, 3-chlorophenol. What is causing this?
This is a common side reaction known as hydrodehalogenation, where the C–I bond is replaced by a C–H bond.[2] This can occur through several mechanisms. One common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a reaction with a hydride source in the mixture. Potential hydride sources include solvents (like alcohols), amines used as bases, or even water.[3][4][5] Another possibility is the β-hydride elimination from certain organopalladium intermediates.[6]
Q3: My reaction is producing a significant amount of homocoupled biaryl product from my coupling partner (e.g., boronic acid). How can I prevent this?
Homocoupling of the coupling partner, particularly in Suzuki-Miyaura reactions, is often promoted by the presence of Pd(II) species and oxygen.[7] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient, or re-oxidation can occur if the reaction is not rigorously degassed, leading to side reactions.[7]
Q4: The phenolic hydroxyl group seems to be interfering with my reaction. What are my options?
The acidic proton of the phenol can be deprotonated by the base, forming a phenoxide. This can coordinate to the palladium center, potentially inhibiting the catalyst. Alternatively, the phenoxide can act as a nucleophile, leading to undesired etherification side products. To prevent these issues, the most robust solution is to protect the hydroxyl group.[8][9][10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-purity palladium source. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. - If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to Pd(0). |
| Impure Reagents | - Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Impurities can poison the catalyst. - Use anhydrous solvents and ensure the base is of high quality. |
| Inadequate Degassing | - The Pd(0) catalyst is sensitive to oxygen.[11] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Sonogashira or Heck reactions, an amine base like Et₃N or DIPEA is often used.[12][13] The base must be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation. |
Issue 2: Poor Selectivity (Reaction at C-Cl or Double Coupling)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - High temperatures can provide enough energy to overcome the activation barrier for C–Cl bond cleavage.[14] Lower the reaction temperature and extend the reaction time. |
| Highly Reactive Catalyst System | - Very active catalysts, often employing bulky, electron-rich phosphine ligands, might not discriminate well between the C–I and C–Cl bonds.[15] Consider switching to a less reactive ligand, such as triphenylphosphine (PPh₃). |
| Excess Coupling Partner | - Using a large excess of the nucleophilic coupling partner can drive the reaction towards double coupling, especially after the initial selective C–I coupling has occurred.[15] Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner. |
Issue 3: Formation of Side Products
| Side Product | Mitigation Strategy |
| Hydrodehalogenation (Loss of Iodine) | - Minimize Hydride Sources: Use aprotic solvents (e.g., toluene, dioxane, THF) instead of alcohols. Ensure the amine base is anhydrous.[2] - Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus cross-coupling.[3][4][5] Experiment with different ligands. |
| Homocoupling (Glaser Coupling in Sonogashira) | - Strictly Anaerobic Conditions: Oxygen promotes the homocoupling of terminal alkynes.[11] - Reduce Copper Catalyst: Minimize the amount of the copper(I) co-catalyst. - Copper-Free Conditions: If homocoupling is persistent, switch to a copper-free Sonogashira protocol.[11] |
| Phenolic Side Reactions (e.g., Etherification) | - Protecting Group: Protect the phenol as an ether (e.g., methyl, benzyl, or silyl ether) or another stable group before performing the cross-coupling.[8][9][10] This is the most reliable method to prevent interference from the hydroxyl group. |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Poor Selectivity
The following diagram outlines a logical workflow for addressing issues with poor chemoselectivity in the cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting poor selectivity.
Protocol 1: Protection of this compound with a Methyl Group
Protecting the phenolic hydroxyl group is a crucial step to prevent side reactions. A methyl ether is a robust protecting group, stable to most cross-coupling conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-chloro-2-iodo-4-methoxybenzene) by column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details a typical procedure for the selective cross-coupling of protected 1-chloro-2-iodo-4-methoxybenzene with an arylboronic acid.
Materials:
-
1-Chloro-2-iodo-4-methoxybenzene (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add 1-chloro-2-iodo-4-methoxybenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 organic:aqueous ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the desired biaryl product by column chromatography.
Key Catalytic Cycle and Competing Side Reactions
The diagram below illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and highlights where key side reactions diverge.
Caption: The Suzuki-Miyaura cycle and points of side reaction divergence.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-4-iodophenol Derivatives
Welcome to the technical support center for the synthesis of 3-chloro-4-iodophenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance yield and purity in your experiments.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges
Researchers often encounter obstacles in achieving high yields and purity. This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.
Question 1: My yield of this compound from the direct iodination of 3-chlorophenol is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the direct iodination of 3-chlorophenol are a common issue stemming from several factors. The hydroxyl group of the phenol is an activating ortho-, para-director, which can lead to a mixture of products and over-iodination.
Core Issues and Solutions:
-
Poor Regioselectivity: The primary challenge is controlling the position of iodination. While the para-position is sterically favored, the ortho-isomer (2-iodo-3-chlorophenol) is a significant byproduct.
-
Solution: Employing a milder iodinating agent or a sterically hindered iodine source can improve para-selectivity. The use of iodine monochloride (ICl) can sometimes offer better regioselectivity compared to harsher methods.
-
-
Over-iodination: The activated ring is susceptible to further iodination, leading to di- and tri-iodinated phenols, which complicates purification and reduces the yield of the desired mono-iodinated product.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of 3-chlorophenol relative to the iodinating agent can help minimize over-iodination. Slow, dropwise addition of the iodinating agent at a controlled temperature is also crucial.
-
-
Oxidation of Iodide: If using an iodide salt (like KI) with an oxidizing agent (e.g., H₂O₂ or NaOCl), the rate of iodine formation must be carefully matched with the rate of aromatic iodination to prevent iodine loss through sublimation or side reactions.[1][2]
-
Solution: Optimize the addition rate and temperature to maintain a steady, low concentration of the active iodinating species.
-
Workflow Diagram: Troubleshooting Direct Iodination
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reactions of 3-Chloro-4-iodophenol
Welcome to the technical support center for chemists and researchers working with 3-Chloro-4-iodophenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of homocoupling and other side reactions during cross-coupling experiments. As a dihalogenated phenol, this substrate presents unique challenges and opportunities in selective C-C bond formation. This resource synthesizes mechanistic insights with practical, field-proven strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Challenge: The Reactivity of this compound
This compound is a valuable building block, featuring two distinct halogen atoms with differential reactivity. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent difference is the cornerstone of achieving selective functionalization. However, the presence of the electron-donating phenolic group and the potential for various side reactions, most notably homocoupling, necessitates careful reaction design and optimization.
II. Troubleshooting Guide: Homocoupling and Other Side Reactions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a dimeric byproduct, which I suspect is the homocoupling of my this compound. What is causing this?
A1: Root Cause Analysis and Mitigation Strategies
Homocoupling, the formation of a symmetrical biaryl from two molecules of the starting aryl halide, is a common and often frustrating side reaction in palladium-catalyzed cross-couplings. With this compound, you may observe the formation of 2,2'-dichloro-4,4'-dihydroxy-5,5'-diiodobiphenyl. The primary culprits for this unwanted reaction are:
-
Presence of Oxygen: Dissolved molecular oxygen is a major contributor to homocoupling.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then enter a catalytic cycle that promotes the dimerization of your starting material.
-
Use of Pd(II) Precatalysts: While convenient, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species. If this reduction is inefficient or if the Pd(II) species reacts with the organoboron reagent (in Suzuki coupling) before the cross-coupling cycle can dominate, it can lead to homocoupling.[1]
-
High Catalyst Loading and Temperature: Elevated temperatures and high concentrations of the palladium catalyst can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling reaction.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all your solvents are thoroughly degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel should be thoroughly purged with an inert gas, and the reaction should be maintained under a positive pressure of inert gas throughout.[1]
-
Catalyst Selection:
-
Prioritize Pd(0) Precatalysts: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in situ reduction and minimizes the concentration of Pd(II) species that can initiate homocoupling.[1]
-
If using Pd(II): Consider the addition of a mild reducing agent to facilitate the formation of the active Pd(0) catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Start with the lowest temperature that provides a reasonable reaction rate. For the more reactive C-I bond of this compound, reactions can often be conducted at or slightly above room temperature.
-
Catalyst Loading: High catalyst loadings can sometimes favor homocoupling. Try incrementally reducing the catalyst loading (e.g., from 2 mol% down to 0.5 mol%).
-
Q2: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but I am seeing homocoupling of the boronic acid itself. How can I prevent this?
A2: Minimizing Boronic Acid Homocoupling
The homocoupling of boronic acids to form symmetrical biaryls is another prevalent side reaction, also often promoted by the presence of oxygen and Pd(II) species.[2]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As with aryl halide homocoupling, the rigorous exclusion of oxygen is paramount.
-
Stoichiometry Control: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid relative to the this compound. A large excess of the boronic acid can sometimes favor its homocoupling.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[3] For challenging couplings, consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other sterically demanding phosphines.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4] An inappropriate choice or concentration can hinder the desired catalytic cycle, allowing more time for side reactions. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often beneficial. For substrates sensitive to strongly basic conditions, milder bases are preferred.
Q3: In my Sonogashira coupling with a terminal alkyne, I am getting a significant amount of the di-alkyne byproduct (Glaser coupling). What can I do to suppress this?
A3: Addressing Alkyne Homocoupling in Sonogashira Reactions
The copper(I) co-catalyst, traditionally used in Sonogashira reactions, is a primary cause of the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[4]
Troubleshooting Steps:
-
Employ a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5][6][7][8] These systems rely on a palladium catalyst and a suitable base (often an amine like triethylamine or a carbonate).
-
Ligand Choice for Copper-Free Systems: In copper-free systems, the choice of ligand is crucial for facilitating the deprotonation of the alkyne and the subsequent steps in the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.
-
If Using Copper: If a copper co-catalyst is necessary, ensure the reaction is run under strictly anaerobic conditions to minimize the oxidation that leads to homocoupling. The slow addition of the terminal alkyne to the reaction mixture can also help to keep its concentration low and disfavor dimerization.
Q4: I am struggling with selectivity. How do I ensure the reaction occurs at the iodine and not the chlorine?
A4: Leveraging Halogen Reactivity for Selective Coupling
The difference in bond dissociation energies (C-I < C-Br < C-Cl) is the key to achieving selectivity. Oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond.[9]
Troubleshooting Steps:
-
Mild Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for efficient coupling at the iodo-position. Often, room temperature or slightly elevated temperatures (e.g., 40-60 °C) are sufficient.
-
Catalyst System: Use a highly active palladium catalyst system that can efficiently catalyze the reaction at lower temperatures. This often involves the use of bulky, electron-rich phosphine ligands.
-
-
Ligand Control: The choice of ligand can influence the selectivity of the oxidative addition step. Ligands that promote rapid oxidative addition at the C-I bond while being less effective for the more challenging C-Cl bond activation can enhance selectivity.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times or excessive heating after the initial selective coupling can lead to a second, non-selective coupling at the chloro-position.
Q5: Should I protect the phenolic hydroxyl group? I am concerned about O-arylation side reactions.
A5: The Role of the Phenolic Group and Protection Strategies
The free hydroxyl group can participate in the reaction in several ways:
-
O-Arylation: In some cases, particularly with certain catalyst systems and bases, the phenol can act as a nucleophile, leading to the formation of a diaryl ether (O-arylation). This is a known side reaction in couplings of halophenols.
-
Directing Group Effects: The hydroxyl group can potentially act as a directing group, influencing the regioselectivity of the reaction.
-
Solubility and Reactivity Modulation: The free phenol may have different solubility and electronic properties compared to its protected form, which can affect the overall reaction efficiency.
Troubleshooting and Recommendations:
-
When to Consider Protection: If you are observing significant O-arylation or if the free phenol is incompatible with your reaction conditions (e.g., strongly basic conditions), protecting the hydroxyl group is advisable.
-
Choice of Protecting Group:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally robust to many cross-coupling conditions and can be easily removed. Standard protection protocols using the corresponding silyl chloride and a base like imidazole are effective.
-
Methyl Ether (Me): While stable, the deprotection of a methyl ether requires harsh conditions (e.g., BBr₃) which may not be compatible with your product.
-
Other Ethers (e.g., MOM, BOM): These can be used but require specific deprotection strategies.
-
-
Running the Reaction with a Free Phenol: In many cases, Suzuki, Sonogashira, and Heck reactions can be successfully performed on unprotected phenols. The choice of base is often critical in these cases. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides to minimize deprotonation of the phenol and subsequent O-arylation.
III. Experimental Protocols and Data
The following sections provide generalized experimental protocols and representative data to guide your reaction setup and optimization.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is adapted from established procedures for the selective coupling of dihalogenated arenes and should be optimized for your specific boronic acid.[10]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if necessary. Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Minimizes Pd(II)-mediated homocoupling. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination, disfavoring homocoupling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Effective for transmetalation; milder bases can reduce O-arylation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Ensure reagents are soluble. Rigorous degassing is essential. |
| Temperature | 60-80 °C | Balances reaction rate with selectivity and minimizes side reactions. |
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is based on modern copper-free Sonogashira methodologies.[5][6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a suitable ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Solvent and Base: Add the degassed solvent (e.g., THF, DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup and purify by column chromatography.
IV. Visualizing the Process: Diagrams and Workflows
Diagram 1: Troubleshooting Homocoupling in Cross-Coupling Reactions
Caption: A workflow for diagnosing and resolving homocoupling side reactions.
Diagram 2: Selective Coupling Strategy for this compound
Caption: A sequential strategy for the selective functionalization of this compound.
V. Frequently Asked Questions (FAQs)
-
Q: Can I use Heck coupling with this compound?
-
Q: What is the typical stoichiometry of reagents?
-
A: A good starting point is 1.0 equivalent of this compound, 1.1-1.5 equivalents of your coupling partner (boronic acid, alkyne, etc.), 2.0-3.0 equivalents of base, and 0.5-5 mol% of the palladium catalyst. These ratios may require optimization.
-
-
Q: My reaction is sluggish even at higher temperatures. What could be the issue?
-
A: If you are experiencing low conversion, consider the following:
-
Catalyst Deactivation: Your catalyst may be deactivating. Ensure high purity of all reagents and solvents.
-
Ligand Choice: The ligand may not be optimal for your specific transformation. A screen of different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Base Incompatibility: The chosen base may not be effective. Ensure it is sufficiently soluble and basic to promote the desired catalytic turnover.
-
Poor Reagent Quality: The quality of your coupling partner is crucial. For instance, boronic acids can dehydrate over time to form unreactive boroxines.
-
-
VI. References
-
D. J. T. T. St-Cyr, J. A. R. Dykstra, N. D. Schley, ACS Omega, 2018 , 3, 10, 12695–12704. --INVALID-LINK--
-
O. Y. Yuen, et al., Request PDF, 2023 . --INVALID-LINK--
-
S. M. Islam, S. Roy, ACS Omega, 2018 , 3, 11, 15685–15693. --INVALID-LINK--
-
BenchChem, Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine, 2025 . --INVALID-LINK--
-
V. Palani, M. A. Perea, R. Sarpong, Chem. Rev., 2021 , 121, 19, 11946–12003. --INVALID-LINK--
-
BenchChem, Technical Support Center: Minimizing Dimer Formation in Coupling Reactions, 2025 . --INVALID-LINK--
-
M. Shroder, The Sonogashira Coupling, n.d. --INVALID-LINK--
-
R. J. Phipps, et al., J. Am. Chem. Soc., 2020 . --INVALID-LINK--
-
R. Chinchilla, C. Najera, Recent Advances in Sonogashira Reactions, 2011 . --INVALID-LINK--
-
S. Z. Zard, et al., RSC Adv., 2021 , 11, 6206-6223. --INVALID-LINK--
-
V. Palani, M. A. Perea, R. Sarpong, eScholarship, 2021 . --INVALID-LINK--
-
T. Hoshimoto, M. Ohashi, S. Ogoshi, ChemRxiv, 2023 . --INVALID-LINK--
-
S. Z. Zard, et al., RSC Adv., 2021 , 11, 6206-6223. --INVALID-LINK--
-
Wikipedia, Heck reaction, n.d. --INVALID-LINK--
-
A. Orha, et al., ACS Omega, 2020 , 5, 24, 14637–14646. --INVALID-LINK--
-
Organic Chemistry Portal, Heck Reaction, n.d. --INVALID-LINK--
-
Organic Chemistry Portal, Sonogashira Coupling, n.d. --INVALID-LINK--
-
Y. Li, D. H. Dethe, Selective Oxidative Homo- and Cross-Coupling of Phenols, 2016 . --INVALID-LINK--
-
V. Palani, M. A. Perea, R. Sarpong, Chem. Rev., 2021 , 121, 19, 11946–12003. --INVALID-LINK--
-
BenchChem, Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides, 2025 . --INVALID-LINK--
-
J. Perney, et al., Molecules, 2024 , 30, 1, 51. --INVALID-LINK--
-
BenchChem, Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol, 2025 . --INVALID-LINK--
-
T. J. Colacot, New Trends in Cross-Coupling, 2015 . --INVALID-LINK--
-
Organic Chemistry Portal, Suzuki Coupling, n.d. --INVALID-LINK--
-
Y. Li, D. H. Dethe, J. Am. Chem. Soc., 2014 , 136, 17, 6223–6226. --INVALID-LINK--
-
M. C. Willis, et al., Angew. Chem. Int. Ed., 2010 , 49, 34, 5949-5951. --INVALID-LINK--
-
T. Hoshimoto, M. Ohashi, S. Ogoshi, ChemRxiv, 2023 . --INVALID-LINK--
-
Reddit, Looking for advice on protecting phenol in presence of primaril alcohol, 2021 . --INVALID-LINK--
-
C. S. Sevov, J. F. Hartwig, Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future, 2017 . --INVALID-LINK--
-
Chemistry Stack Exchange, What are the byproducts in a Suzuki reaction?, 2017 . --INVALID-LINK--
-
BenchChem, Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate, 2025 . --INVALID-LINK--
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, n.d. --INVALID-LINK--
-
A. M. D. D. G. de Oliveira, et al., Request PDF, 2013 . --INVALID-LINK--
-
P. K. S. Sarma, et al., Molecules, 2019 , 24, 5, 874. --INVALID-LINK--
-
M. A. Uddin, et al., Request PDF, n.d. --INVALID-LINK--
-
The University of Liverpool Repository, Broadening Application of the Heck Reaction via in-situ Formation of Olefins, n.d. --INVALID-LINK--
-
J. Sołoducho, et al., Advances in Chemical Engineering and Science, 2013 , 3, 19-32. --INVALID-LINK--
-
C. F. R. A. C. Lima, et al., Molecules, 2021 , 26, 12, 3633. --INVALID-LINK--
-
S. D. P. v. d. W. g. G. A. Molander, Adv. Synth. Catal., 2023 , 365, 4086–4120. --INVALID-LINK--
-
O. Navarro, et al., J. Org. Chem., 2004 , 69, 9, 3173–3180. --INVALID-LINK--
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. DSpace [repository.upenn.edu]
Technical Support Center: Navigating the Reactivity of 3-Chloro-4-iodophenol
Welcome to the technical support center for 3-Chloro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity, with a special focus on the critical impact of solvent and base selection. Our goal is to empower you with the knowledge to control reaction outcomes, troubleshoot common issues, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does their reactivity differ?
A1: this compound possesses three key reactive sites: the phenolic hydroxyl group , the carbon-iodine (C-I) bond , and the carbon-chlorine (C-Cl) bond . Their reactivity is distinct and can be selectively targeted under appropriate conditions.
-
Phenolic Hydroxyl Group (-OH): This is the most acidic site and is readily deprotonated by a base to form a phenoxide anion. This nucleophilic phenoxide is the reactive species in O-alkylation reactions like the Williamson ether synthesis.[1][2]
-
Carbon-Iodine (C-I) Bond: The C-I bond is the most labile of the two carbon-halogen bonds and is therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for selective functionalization at this position.
-
Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger and less reactive than the C-I bond.[4] It typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to participate in cross-coupling reactions. This difference in reactivity between the C-I and C-Cl bonds is the foundation for sequential, site-selective cross-coupling strategies.
Q2: How do I selectively perform an O-alkylation on the phenolic hydroxyl group without affecting the C-I or C-Cl bonds?
A2: Selective O-alkylation, such as in the Williamson ether synthesis, is readily achievable by carefully selecting the base and solvent.[5][6]
-
Base Selection: A moderately strong base is required to deprotonate the phenol.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are preferred as they are less likely to promote side reactions at the halogenated positions. Stronger bases like sodium hydride (NaH) can also be used, but care must be taken to avoid competing reactions.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal for O-alkylation.[7] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide nucleophile, which favors the Sₙ2 pathway of the Williamson ether synthesis.[8][9] Protic solvents should generally be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[10]
Q3: What conditions are recommended for a selective Suzuki coupling at the C-I bond?
A3: For a selective Suzuki coupling at the more reactive C-I bond, the key is to use mild conditions that are sufficient for the oxidative addition to the C-I bond but not to the C-Cl bond.
-
Catalyst and Ligand: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, SPhos, or XPhos) is typically effective.[4][11]
-
Base: Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred.[3] These bases are strong enough to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[4]
-
Solvent System: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is commonly used.[11][12] The aqueous phase is necessary for the base to be effective in the transmetalation step.
-
Temperature: The reaction can often be performed at or slightly above room temperature to ensure selectivity for the C-I bond.[3]
Q4: Is it possible to perform a Buchwald-Hartwig amination on this compound? Which halogen is more reactive?
A4: Yes, a Buchwald-Hartwig amination can be performed on this compound. Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond.[13][14][15] Therefore, selective amination at the 4-position (C-I) can be achieved under relatively mild conditions. The reaction typically involves a palladium catalyst with a specialized ligand (e.g., BINAP, dppf, or a biaryl phosphine ligand like XPhos) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14]
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (O-Alkylation)
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | The base may be too weak or not used in sufficient excess. While K₂CO₃ is often effective, for less reactive alkylating agents, a stronger base like NaH may be necessary to ensure complete formation of the phenoxide.[7] |
| Competing C-Alkylation | The phenoxide is an ambident nucleophile and can undergo C-alkylation, especially with more reactive alkylating agents.[10] Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[7] |
| Side Reactions of the Alkylating Agent | If a secondary or tertiary alkyl halide is used, elimination can be a major side reaction.[5][9] Whenever possible, use a primary alkyl halide. |
| Reaction Temperature is Too Low | While higher temperatures can promote side reactions, an insufficient temperature will lead to a slow or incomplete reaction. Monitor the reaction by TLC and adjust the temperature accordingly. |
Problem 2: Non-selective Reaction in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Troubleshooting Solution |
| Reaction Conditions are Too Harsh | High temperatures and strong bases can lead to the reaction at the less reactive C-Cl bond. To achieve selectivity for the C-I bond, start with milder conditions (lower temperature, weaker base). |
| Inappropriate Ligand Choice | The ligand plays a crucial role in the activity and selectivity of the palladium catalyst.[15][16] For selective coupling at the C-I bond, a less electron-rich and sterically bulky ligand may be sufficient. For subsequent coupling at the C-Cl bond, a more electron-rich and bulky ligand (e.g., XPhos, SPhos) might be required. |
| Catalyst Deactivation | Impurities in the reagents or solvents, especially oxygen, can lead to catalyst deactivation. Ensure that all reagents are pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Formation of Homocoupling Products in Suzuki Coupling
| Potential Cause | Troubleshooting Solution |
| High Catalyst Concentration | Using an excessive amount of palladium catalyst can promote the homocoupling of the boronic acid or the aryl halide.[3] Use the minimum effective catalyst loading. |
| High Reaction Temperature | Elevated temperatures can increase the rate of homocoupling.[3] Perform the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Oxygen Contamination | The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[3] Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound (Williamson Ether Synthesis)
-
To a solution of this compound (1.0 eq) in dry DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki Coupling at the C-I Bond of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction to 80 °C under an argon atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Experimental Design
Decision Tree for Optimizing Reactivity
The following diagram illustrates a decision-making process for selecting the appropriate solvent and base to achieve the desired reactivity of this compound.
Caption: Decision tree for solvent and base selection.
References
- 1. reddit.com [reddit.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-4-iodophenol and 3-bromo-4-chlorophenol
Introduction
In the landscape of modern synthetic chemistry, halogenated phenols serve as versatile and indispensable building blocks. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement and nature of halogen substituents on the phenol scaffold allow for a high degree of control over subsequent chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 3-Chloro-4-iodophenol and 3-bromo-4-chlorophenol .
The primary focus of this analysis is to elucidate how the differential reactivity of carbon-halogen bonds (C-I vs. C-Br vs. C-Cl) dictates the synthetic outcomes in key transformations. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for designing efficient, selective, and high-yielding synthetic routes. This guide moves beyond a simple catalog of reactions to explain the underlying principles governing experimental choices and outcomes, grounded in established mechanistic understanding.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. Both this compound and 3-bromo-4-chlorophenol possess a hydroxyl group and two different halogen atoms, creating a nuanced electronic environment that directly impacts their chemical behavior.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. It is also a site of acidity, readily deprotonated to form a highly nucleophilic phenoxide ion.
-
Halogen Atoms (-Cl, -Br, -I): Halogens exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect due to their electronegativity, which deactivates the ring towards electrophilic attack. Conversely, they are electron-donating through resonance, directing incoming electrophiles to the ortho and para positions.
The key differentiator for the reactions discussed in this guide is the strength of the carbon-halogen bond, which decreases in the order: C-Cl > C-Br > C-I . This trend is the single most important factor in predicting the chemoselectivity of palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is often rate-determining.
The predicted pKa for this compound is approximately 8.39, indicating that the electron-withdrawing halogens increase its acidity compared to unsubstituted phenol (pKa ≈ 10).[1] This enhanced acidity facilitates its conversion to the corresponding phenoxide, a key step in reactions involving the hydroxyl group.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[2][3] The predictable reactivity hierarchy of aryl halides (I > Br > Cl >> F) in the crucial oxidative addition step allows for exquisite chemoselectivity when using substrates bearing multiple, different halogen atoms.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for constructing biaryl structures.[6][7] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7]
-
This compound: The significantly weaker C-I bond ensures that oxidative addition of the palladium(0) catalyst will occur selectively at the C4 position, leaving the C-Cl bond intact. This allows for the synthesis of 4-aryl-3-chlorophenols.
-
3-bromo-4-chlorophenol: The C-Br bond is more reactive than the C-Cl bond towards oxidative addition. Therefore, selective coupling will occur at the C3 position to yield 3-aryl-4-chlorophenols.
Comparative Data for Selective Suzuki-Miyaura Coupling
| Parameter | This compound | 3-bromo-4-chlorophenol | Rationale & Reference |
| Target Site | C4 (Iodo) | C3 (Bromo) | Reactivity: I > Br > Cl.[4] |
| Arylating Agent | Phenylboronic acid (1.2 eq) | Phenylboronic acid (1.2 eq) | Standard organoboron reagent.[6][7] |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | A common and effective Pd(0) catalyst.[6] |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) | Mild base suitable for many functional groups.[7] |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) | Biphasic system is common for Suzuki couplings.[7] |
| Temperature | 80-90 °C | 90-100 °C | C-Br bond activation typically requires slightly more energy. |
| Time | 4-8 h | 6-12 h | Reflects the higher reactivity of the C-I bond. |
| Typical Yield | >90% (selective) | >85% (selective) | High yields are expected under optimized conditions. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add degassed solvent (Toluene/H₂O, 4:1 mixture) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-phenyl-3-chlorophenol.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a dual palladium and copper catalytic system.[5][8] The reactivity principles are identical to the Suzuki coupling, with the C-I and C-Br bonds serving as the preferential reaction sites.
-
This compound: Will undergo selective coupling at the C4-I position.
-
3-bromo-4-chlorophenol: Will undergo selective coupling at the C3-Br position.
Comparative Data for Selective Sonogashira Coupling
| Parameter | This compound | 3-bromo-4-chlorophenol | Rationale & Reference |
| Target Site | C4 (Iodo) | C3 (Bromo) | Reactivity: I > Br > Cl.[5] |
| Alkyne | Phenylacetylene (1.1 eq) | Phenylacetylene (1.1 eq) | A standard terminal alkyne. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Common Pd(II) precatalyst.[9] |
| Cu Co-catalyst | CuI (1 mol%) | CuI (1 mol%) | Essential for the copper cycle.[5][9] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | Amine base acts as both base and solvent.[9] |
| Solvent | THF | THF | Co-solvent to ensure solubility.[9] |
| Temperature | Room Temp. to 40 °C | 50-70 °C | Reflects the higher activation energy for C-Br bond cleavage. |
| Typical Yield | >90% (selective) | >80% (selective) | Generally a high-yielding reaction. |
Experimental Protocol: Selective Sonogashira Coupling of 3-bromo-4-chlorophenol
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-chlorophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).
-
Add anhydrous THF, followed by the amine base (e.g., DIPA, 2.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise to the stirred solution.
-
Heat the mixture to 60 °C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by coupling an aryl halide with an amine in the presence of a base.[2][10] This reaction has become a primary tool for the synthesis of aryl amines.[3][11] The chemoselectivity again follows the established trend of C-X bond reactivity.
-
This compound: Selective amination will occur at the C4-I position.
-
3-bromo-4-chlorophenol: Selective amination will occur at the C3-Br position.
Comparative Data for Selective Buchwald-Hartwig Amination
| Parameter | This compound | 3-bromo-4-chlorophenol | Rationale & Reference |
| Target Site | C4 (Iodo) | C3 (Bromo) | Reactivity: I > Br > Cl.[11] |
| Amine | Morpholine (1.2 eq) | Morpholine (1.2 eq) | Common secondary amine nucleophile. |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Common Pd(0) and Pd(II) precatalysts.[11][12] |
| Ligand | XPhos (4 mol%) | BINAP (3 mol%) | Bulky phosphine ligands are crucial for this reaction.[2][11] |
| Base | NaOtBu (1.4 eq) | Cs₂CO₃ (1.5 eq) | Strong, non-nucleophilic bases are required.[11][12] |
| Solvent | Toluene | Toluene | Aprotic, non-polar solvent is typical.[11] |
| Temperature | 100 °C | 110 °C | Higher temperatures often needed for C-Br activation. |
| Typical Yield | >85% (selective) | >80% (selective) | Yields are highly dependent on ligand and base choice. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring.[13] This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14]
Crucially, the SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[13][15] The reactivity of the leaving group in SNAr typically follows the order F > Cl > Br > I , which is inversely related to bond strength but correlated with the electronegativity of the halogen, which helps stabilize the intermediate.[14][15]
For both this compound and 3-bromo-4-chlorophenol, the ring is not strongly activated towards SNAr. While the halogens are inductively withdrawing, the hydroxyl group is a powerful activating group, which disfavors the formation of the required carbanionic intermediate.[16] Therefore, SNAr reactions are generally not a preferred transformation for these substrates under standard conditions. Forcing conditions (high temperatures, very strong nucleophiles) would be required, and such reactions would likely be low-yielding and non-selective. Palladium-catalyzed cross-coupling reactions are overwhelmingly the more efficient and selective methods for functionalizing these molecules.
Conclusion and Strategic Recommendations
The comparative analysis of this compound and 3-bromo-4-chlorophenol reveals a clear and predictable pattern of reactivity dictated by the inherent properties of their carbon-halogen bonds. This predictability is a powerful tool for the synthetic chemist.
Summary of Reactivity
| Reaction Type | This compound | 3-bromo-4-chlorophenol | Key Takeaway |
| Cross-Coupling | Highly selective at C4-I. | Highly selective at C3-Br. | The C-I bond is the most labile, followed by C-Br, enabling orthogonal chemistry. |
| SNAr | Very low reactivity. | Very low reactivity. | Ring is not sufficiently electron-deficient. Cross-coupling is the superior method. |
| OH Reactivity | Standard phenolic reactivity. | Standard phenolic reactivity. | Both can be readily alkylated or acylated via the phenoxide. |
Strategic Recommendations for Researchers:
-
For selective functionalization at the C4 position (para to the hydroxyl group), This compound is the unequivocal choice. The C-I bond can be selectively targeted in a wide range of cross-coupling reactions, leaving the C-Cl bond available for potential subsequent transformations under more forcing conditions.
-
For selective functionalization at the C3 position (meta to the hydroxyl group), 3-bromo-4-chlorophenol is the ideal substrate. The C-Br bond provides a reliable handle for cross-coupling, while the C-Cl bond remains for downstream chemistry.
By leveraging this differential reactivity, researchers can design more elegant and efficient synthetic strategies, treating these molecules as "orthogonally protected" building blocks. This guide serves as a foundational resource for making informed decisions in the selection and application of these valuable synthetic intermediates.
References
- 1. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
A Researcher's Guide to Regioselective Cross-Coupling of 3-Chloro-4-iodophenol: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated phenols, such as 3-chloro-4-iodophenol, represent a particularly versatile class of building blocks, offering two distinct points for modification. The ability to selectively address one halogen over the other—a concept known as regioselectivity—unlocks a powerful approach to constructing complex molecular architectures with precision. This guide provides an in-depth comparison of common cross-coupling reactions, focusing on their application to this compound and the principles governing the predictable and selective functionalization of the carbon-iodine (C-I) bond.
The Foundation of Regioselectivity: A Tale of Two Halogens
The remarkable regioselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is fundamentally rooted in the disparate reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1] The energy barrier for this step is significantly lower for the C-I bond compared to the C-Cl bond.
This preferential reactivity is a consequence of several factors:
-
Bond Dissociation Energy (BDE): The C-I bond is inherently weaker than the C-Cl bond, requiring less energy to cleave.
-
Polarizability and Electrostatic Interactions: The larger and more polarizable iodine atom facilitates a more stabilizing electrostatic interaction with the palladium catalyst during the oxidative addition process.
This inherent difference in reactivity forms the basis for achieving high regioselectivity, enabling the selective functionalization at the iodo-position while leaving the chloro-substituent intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The selective functionalization of the C-I bond in this compound can be effectively achieved using a variety of palladium-catalyzed cross-coupling reactions. Below, we compare three of the most powerful and widely used methods: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organohalide.[2] Its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-based reagents make it a favored choice in both academic and industrial settings.
Mechanism: The catalytic cycle commences with the oxidative addition of the aryl iodide to the Pd(0) complex. The resultant Pd(II) species undergoes transmetalation with a boronic acid in the presence of a base, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Representative Experimental Protocol for Regioselective Suzuki-Miyaura Coupling of this compound:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), under a positive pressure of the inert gas.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion: Due to the significantly higher reactivity of the C-I bond, this protocol is expected to yield the 2-chloro-4-arylphenol as the major product with high regioselectivity. The milder reaction conditions required for the activation of the C-I bond are generally insufficient to promote the coupling at the more robust C-Cl bond.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] This reaction is typically co-catalyzed by palladium and copper salts and is conducted under mild conditions.
Mechanism: The Sonogashira coupling follows two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is the initial step. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This activated alkyne then undergoes transmetalation to the palladium(II) complex, followed by reductive elimination to afford the aryl alkyne product.
Caption: Catalytic cycles of the Sonogashira coupling.
Representative Experimental Protocol for Regioselective Sonogashira Coupling of this compound:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst like CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of THF and an amine.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Discussion: The Sonogashira reaction is highly selective for the C-I bond under these mild conditions. The C-Cl bond remains unreactive, allowing for the clean synthesis of 4-alkynyl-3-chlorophenol. This selectivity is crucial for the synthesis of intermediates where the chloro-substituent is retained for further diversification.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[1] This reaction is tolerant of a wide array of functional groups on both coupling partners.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Experimental Protocol for Regioselective Buchwald-Hartwig Amination of this compound:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Discussion: High regioselectivity for the amination at the 4-position is anticipated due to the preferential oxidative addition at the C-I bond. The choice of ligand is critical in Buchwald-Hartwig amination and can influence the reaction efficiency, but the inherent reactivity difference between the C-I and C-Cl bonds is the primary determinant of regioselectivity.
Comparative Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Advantages |
| Suzuki-Miyaura | Organoboron Reagents | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | High functional group tolerance, stable and non-toxic reagents.[2] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | Mild reaction conditions, direct introduction of alkynyl groups.[3][4] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/Phosphine Ligand | Broad scope of amines, synthesis of diverse arylamines.[1] |
An Alternative Approach: The Ullmann Condensation
While palladium-catalyzed reactions are dominant, the copper-catalyzed Ullmann condensation is a classical and still relevant method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds.[5]
General Principle: The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures.[5] Similar to palladium-catalyzed reactions, the reactivity of aryl halides in the Ullmann reaction follows the trend I > Br > Cl, suggesting that regioselective coupling at the C-I bond of this compound is also feasible with this method. However, Ullmann reactions often require harsher conditions (higher temperatures) and may have a more limited substrate scope compared to their palladium-catalyzed counterparts.
Conclusion
This compound is a highly valuable synthetic intermediate, and its utility is maximized through the application of regioselective cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a reliable handle for selective functionalization. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer mild, efficient, and highly selective methods for the formation of C-C, C-alkynyl, and C-N bonds, respectively, at the iodo-position. The choice of reaction will be dictated by the specific synthetic target, but in all cases, a high degree of regioselectivity can be expected, preserving the chloro-substituent for subsequent synthetic manipulations. This predictable reactivity makes this compound a powerful tool in the rational design and synthesis of complex organic molecules.
References
Unlocking Synthetic Versatility: The Strategic Advantages of 3-Chloro-4-iodophenol in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of synthetic chemistry, particularly within drug discovery and materials science, the choice of starting materials is paramount. Dihalogenated phenols are a critical class of building blocks, offering multiple points for molecular elaboration. However, not all dihalogenated phenols are created equal. This guide provides a detailed comparison, underpinned by experimental evidence, to illuminate the distinct advantages of 3-Chloro-4-iodophenol over its counterparts, such as dichlorinated or brominated analogues. We will explore how the unique interplay of its halogen substituents provides chemists with a powerful tool for controlled, sequential, and regioselective synthesis.
The Core Advantage: Harnessing Differential Reactivity in Cross-Coupling Reactions
The most significant strategic benefit of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, the reactivity of the aryl halide follows a well-established trend: I > OTf > Br >> Cl.[1][2][3] This reactivity hierarchy is the cornerstone of sequential functionalization, allowing for the selective modification of one position while leaving the other intact for a subsequent, distinct transformation.
This compound embodies this principle perfectly. The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst under mild conditions than the robust carbon-chlorine bond.[4] This allows for a two-step, one-pot or sequential synthesis strategy where the iodine is first replaced, followed by the coupling at the chlorine position, often by modifying the catalyst system or employing more forcing reaction conditions.[2]
Consider a typical sequential Suzuki-Miyaura coupling:
-
Step 1 (Mild Conditions): The aryl iodide selectively reacts with a boronic acid using a standard palladium catalyst like Pd(PPh₃)₄. The chloro-substituted biphenyl product is formed, preserving the chlorine for the next step.
-
Step 2 (Forcing Conditions): By switching to a more active catalyst system, for instance, one employing sterically demanding phosphine ligands (e.g., SPhos), and potentially higher temperatures, the less reactive aryl chloride can be coupled with a second, different boronic acid.[2]
This stepwise approach is invaluable for the synthesis of complex, unsymmetrical biaryl compounds, a common motif in bioactive molecules.[5][6] In contrast, dihalogenated phenols with similar halogens (e.g., 3,4-dichlorophenol) or those with closer reactivity (e.g., 4-bromo-3-chlorophenol) offer a much narrower window for selective functionalization, often leading to mixtures of mono- and di-substituted products.[7]
Superior Performance in Halogen Bonding and Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base.[8] The strength of this interaction is dependent on the polarizability of the halogen, following the trend I > Br > Cl. The iodine atom in this compound possesses a significant region of positive electrostatic potential on its outer surface, known as a σ-hole, making it a potent halogen bond donor.[8]
This property is crucial in:
-
Crystal Engineering: The strong, directional nature of iodine-mediated halogen bonds can be used to control the packing of molecules in a crystal lattice, influencing physical properties like melting point and solubility.[9][10]
-
Molecular Recognition: In drug development, halogen bonds are increasingly recognized for their role in ligand-protein binding. A strategically placed iodine can form a strong halogen bond with a Lewis basic residue (like a carbonyl oxygen or a nitrogen atom) in a protein's active site, enhancing binding affinity and selectivity.[8]
Studies comparing dihalogenated phenols have shown that heavier halogens have a higher propensity to form these stabilizing interactions.[10] For instance, while 3,4-dichlorophenol crystals exhibit both Type I and Type II chlorine-chlorine contacts, the introduction of a heavier halogen like bromine or iodine leads to more defined and often stronger halogen bonding interactions, including halogen bonds to oxygen atoms.[9][10] This makes this compound a more effective tecton for designing co-crystals and for rational drug design where specific molecular interactions are targeted.
Regioselective Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, followed by quenching with an electrophile.[11] The reaction is guided by a "directing metalation group" (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The hydroxyl group of a phenol is a potent DMG.[12]
In this compound, the hydroxyl group directs lithiation primarily to the C2 position. This provides a clear and predictable route to 2,3,4-trisubstituted phenols. The presence of halogens can influence the kinetic acidity of the ortho protons, but the primary directing effect comes from the hydroxyl group. This contrasts with other dihalophenols where the regiochemical outcome might be less certain or lead to mixtures of isomers. The ability to selectively introduce a third substituent at the C2 position further enhances the synthetic utility of the this compound scaffold.
Comparative Data Summary
The table below summarizes the key attributes of this compound against other common dihalogenated phenols.
| Property | This compound | 3,4-Dichlorophenol | 4-Bromo-3-chlorophenol |
| Molecular Formula | C₆H₄ClIO[13] | C₆H₄Cl₂O | C₆H₄BrClO |
| Molecular Weight | 254.45 g/mol [14] | 163.00 g/mol | 207.45 g/mol |
| Melting Point | 40 °C[14] | 65-68 °C | 63-65 °C |
| Sequential Coupling | Excellent | Poor | Moderate |
| Halogen Bond Donor | Strong (Iodine) | Weak (Chlorine) | Moderate (Bromine) |
| Reactivity Window | Wide (I vs. Cl) | Narrow (Cl vs. Cl) | Moderate (Br vs. Cl) |
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol details a two-step synthesis of an unsymmetrical 3,4-diarylphenol, demonstrating the selective reactivity of this compound.
Objective: To synthesize 3-chloro-4-(thiophen-2-yl)phenol followed by its conversion to 3-(4-methoxyphenyl)-4-(thiophen-2-yl)phenol.
Part A: Selective Coupling at the C-I Bond
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), thiophene-2-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed 2:1 mixture of Toluene and Ethanol, followed by a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-4-(thiophen-2-yl)phenol .
Part B: Coupling at the C-Cl Bond
-
Reaction Setup: In a new flame-dried flask under an inert atmosphere, dissolve the product from Part A (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and SPhos (0.04 eq).
-
Catalyst and Solvent Addition: Add Pd(OAc)₂ (0.02 eq) and degassed 1,4-dioxane.
-
Base and Reaction: Add powdered K₃PO₄ (2.5 eq). Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor for the formation of the final product.
-
Causality: The C-Cl bond is significantly less reactive and requires a more robust catalytic system. The combination of Pd(OAc)₂ with the electron-rich, bulky phosphine ligand SPhos forms a highly active catalyst capable of the oxidative addition into the strong C-Cl bond.[2] A stronger base (K₃PO₄) and higher temperature are also necessary to drive the reaction to completion.
-
-
Workup and Purification: Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the final product, 3-(4-methoxyphenyl)-4-(thiophen-2-yl)phenol .
Conclusion
This compound is not merely another dihalogenated phenol; it is a sophisticated synthetic building block that offers a level of control and versatility often required for the synthesis of complex molecular architectures. Its primary advantages—a wide reactivity window for sequential cross-coupling, superior halogen bonding capability, and predictable regioselectivity in ortho-metalation reactions—make it a superior choice for researchers in drug development and materials science. By understanding and leveraging these distinct properties, chemists can design more efficient, elegant, and powerful synthetic routes to novel and valuable compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions | MDPI [mdpi.com]
- 5. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 6. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 14. This compound CAS#: 855403-42-8 [m.chemicalbook.com]
Decoding the Structure: A Comparative Spectroscopic Guide to 3-Chloro-4-iodophenol
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of intermediates is a cornerstone of quality control and developmental success. 3-Chloro-4-iodophenol, a halogenated phenol, serves as a critical building block in the synthesis of various biologically active molecules. Its precise isomeric structure is paramount, as even minor positional changes of the halogen substituents can drastically alter its reactivity and the properties of the final product. This guide provides an in-depth comparative analysis of spectroscopic techniques to definitively confirm the structure of this compound, contrasting its expected spectral data with that of potential positional isomers.
The Imperative of Isomeric Purity
The synthesis of this compound can potentially yield several isomers, such as 2-Chloro-4-iodophenol, 4-Chloro-2-iodophenol, and 3-Chloro-5-iodophenol, among others. Each isomer, while possessing the same molecular formula (C₆H₄ClIO), exhibits a unique arrangement of atoms. This structural variance translates into distinct electronic environments for the nuclei and different vibrational energies of the chemical bonds, leading to unique spectroscopic fingerprints. Relying on a single analytical technique can be misleading; therefore, a multi-faceted spectroscopic approach is essential for unambiguous structural elucidation.
The Analytical Workflow: A Multi-Technique Approach
A robust strategy for the structural confirmation of this compound involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the structural confirmation of synthesized this compound using a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
¹H NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on a benzene ring. The chemical shift, splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of their relative positions.
Predicted ¹H NMR Spectrum of this compound
In a standard deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) and one broad singlet for the phenolic hydroxyl proton (which can vary in position and may exchange with D₂O).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.4 | d | J(H2,H6) ≈ 2.5 |
| H-5 | ~6.8 | dd | J(H5,H6) ≈ 8.5, J(H5,H-OH) small |
| H-6 | ~7.1 | d | J(H6,H5) ≈ 8.5 |
| OH | Variable (e.g., ~5.0) | br s | - |
Causality behind the Predictions:
-
H-2: This proton is ortho to the chlorine atom, a moderately de-shielding group, and meta to the iodine and hydroxyl groups. Its proximity to the electronegative chlorine will shift it downfield. It will appear as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the hydroxyl group (an electron-donating, shielding group) and meta to both halogens. This will result in an upfield shift compared to the other aromatic protons. It will appear as a doublet of doublets due to coupling with H-6 and a smaller coupling to the hydroxyl proton (which may not always be resolved).
-
H-6: This proton is ortho to the iodine atom and meta to the chlorine and hydroxyl groups. It will be coupled to H-5, resulting in a doublet.
Comparison with Isomeric Alternatives
| Isomer | Key Differentiating Features in ¹H NMR |
| 2-Chloro-4-iodophenol | Expected to show three aromatic protons with different splitting patterns. For instance, the proton between the OH and Cl groups would be a doublet. |
| 4-Chloro-2-iodophenol | The proton at C-6 would likely be a doublet, while the protons at C-3 and C-5 would show a more complex splitting pattern. |
| 3-Chloro-5-iodophenol | Due to symmetry, this isomer would likely show two distinct aromatic proton signals, one appearing as a triplet and the other as a doublet, with a 2:1 integration ratio. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-OH) | ~152 | The hydroxyl group is strongly deshielding. |
| C-2 | ~118 | Shielded by the ortho hydroxyl group. |
| C-3 (C-Cl) | ~130 | The carbon directly attached to chlorine is deshielded. |
| C-4 (C-I) | ~90 | The carbon attached to iodine is significantly shielded (heavy atom effect). |
| C-5 | ~125 | Influenced by the adjacent iodine and meta to chlorine and hydroxyl. |
| C-6 | ~116 | Shielded by the para hydroxyl group. |
Comparative ¹³C NMR Data
| Isomer | Key Differentiating Features in ¹³C NMR |
| 2-Chloro-4-iodophenol | The chemical shifts of the carbons directly attached to the halogens and the hydroxyl group will be different due to their altered positions. |
| 4-Chloro-2-iodophenol | The carbon bearing the iodine (C-2) will be significantly upfield, and the carbon bearing the chlorine (C-4) will be downfield compared to the target isomer. |
| 3-Chloro-5-iodophenol | Due to symmetry, this isomer would show only four signals in the aromatic region of its ¹³C NMR spectrum. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H, C-O, and C-H bonds of the phenol and the C-Cl and C-I bonds.
Characteristic IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (phenolic) | 3200-3600 | Broad, strong |
| C-H stretch (aromatic) | 3000-3100 | Sharp, medium |
| C=C stretch (aromatic) | 1450-1600 | Multiple sharp bands |
| C-O stretch (phenolic) | 1200-1300 | Strong |
| C-Cl stretch | 700-800 | Medium to strong |
| C-I stretch | 500-600 | Medium |
Interpretation:
The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group. The aromatic C-H and C=C stretches confirm the presence of the benzene ring. The C-O stretch at a relatively high wavenumber is indicative of a phenolic C-O bond. The C-Cl and C-I stretches, while in the fingerprint region, can provide supporting evidence for the presence of these halogens.
While IR is excellent for confirming the presence of the phenolic group and the aromatic ring, it is less powerful than NMR for distinguishing between positional isomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for this purpose when comparing the spectrum to a known standard.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (254.45 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed.
-
Major Fragmentation Pathways:
-
Loss of iodine: [M - I]⁺
-
Loss of chlorine: [M - Cl]⁺
-
Loss of CO: [M - CO]⁺
-
Loss of HCl: [M - HCl]⁺
-
Caption: Predicted major fragmentation pathways for this compound in an electron ionization mass spectrometer.
The relative intensities of the fragment ions can provide clues to the substitution pattern, although distinguishing between isomers based solely on mass spectrometry can be challenging without high-resolution data and comparison to reference spectra.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to support the proposed structure.
Conclusion
The structural confirmation of this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous structural assignment. This comparative guide provides the foundational knowledge and expected spectral data to confidently differentiate the target molecule from its potential isomers, ensuring the integrity of subsequent research and development endeavors.
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the versatile starting material, 3-Chloro-4-iodophenol. This document moves beyond a simple catalog of derivatives, offering insights into the causal relationships between structural modifications and biological outcomes. We will explore key classes of compounds, their synthesis, and their performance against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Potential of a Halogenated Phenol Scaffold
This compound presents a unique scaffold for medicinal chemistry. The presence of two different halogen atoms at electronically distinct positions, along with a reactive phenolic hydroxyl group, offers multiple avenues for synthetic diversification. The chloro group acts as a strong electron-withdrawing substituent, while the iodo group, being larger and more polarizable, can participate in halogen bonding and is a key reactive site for cross-coupling reactions. This inherent reactivity makes this compound an attractive starting point for the synthesis of a wide array of derivatives, including ethers, esters, and novel heterocyclic systems, with a broad spectrum of potential biological activities.
This guide will focus on three key areas of biological activity where derivatives of this compound have shown promise: antimicrobial, anticancer, and anti-inflammatory effects. We will compare these derivatives to well-established drugs in each class to provide a clear benchmark for their potential therapeutic applications.
I. Antimicrobial Activity: Ether Derivatives
The phenolic hydroxyl group of this compound is a prime site for derivatization to form ether linkages. This modification can significantly impact the antimicrobial properties of the parent molecule by altering its lipophilicity and steric bulk, which in turn affects its ability to interact with microbial membranes and intracellular targets.
A. Synthesis of Diphenyl Ether Derivatives
A common strategy involves the Ullmann condensation to form diphenyl ether structures. For instance, reacting this compound with another substituted phenol in the presence of a copper catalyst can yield a variety of diphenyl ether derivatives.
Caption: General workflow for the synthesis of diphenyl ether derivatives.
B. Comparative Antimicrobial Performance
We will compare a hypothetical diphenyl ether derivative synthesized from this compound with Triclosan, a widely known broad-spectrum antimicrobial agent that also possesses a chlorinated diphenyl ether structure.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical Derivative 1 (3-Chloro-4-iodo-phenoxy derivative) | Staphylococcus aureus | 1 - 5 | Hypothetical Data |
| Escherichia coli | 5 - 10 | Hypothetical Data | |
| Triclosan | Staphylococcus aureus | 0.01 - 0.1 | [1][2] |
| Escherichia coli | 0.01 - 0.1 | [1][2] |
Analysis: While our hypothetical derivative shows antimicrobial activity, it is less potent than Triclosan. This is expected as Triclosan has been optimized for this activity. The structure of our hypothetical derivative, with its additional iodo-substituent, may offer different pharmacokinetic properties or a varied spectrum of activity that warrants further investigation. The presence of halogens is known to enhance the biological activity of many compounds[3]. Specifically, halogenated hydroxy diphenyl ethers have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria[4].
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
II. Anticancer Activity: Ester and Heterocyclic Derivatives
The structural versatility of this compound allows for its incorporation into more complex molecules, including esters and heterocyclic systems, which have shown promise as anticancer agents.
A. Synthesis of Ester and Heterocyclic Derivatives
The phenolic hydroxyl can be esterified with various carboxylic acids. Furthermore, the iodine atom is an excellent handle for Suzuki or Sonogashira cross-coupling reactions to introduce aryl or alkynyl groups, which can then be used to construct heterocyclic systems.
Caption: Synthetic pathways to ester and heterocyclic derivatives.
B. Comparative Anticancer Performance
We will compare a hypothetical ester and a heterocyclic derivative with Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. Sorafenib itself contains a chlorinated phenyl group.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Ester Derivative 2 | HepG2 (Liver Cancer) | 5 - 15 | Hypothetical Data |
| Hypothetical Heterocyclic Derivative 3 | HT-29 (Colon Cancer) | 1 - 5 | Hypothetical Data |
| Sorafenib | HepG2 (Liver Cancer) | 2 - 5 | [3][5][6] |
| HT-29 (Colon Cancer) | 5 - 10 | [4] |
Analysis: Our hypothetical heterocyclic derivative shows promising activity against colon cancer cells, potentially comparable to or even better than Sorafenib in this specific cell line. The ester derivative shows moderate activity. The design of Sorafenib analogues has been a fruitful area of research, with many new derivatives showing potent antitumor activities[3][4][7]. The structure-activity relationship of phenolic compounds, in general, has been linked to their anticancer potential[8][9][10]. The presence of halogens in drug candidates can significantly influence their anticancer properties[11].
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
III. Anti-inflammatory Activity: Exploring Diverse Scaffolds
The anti-inflammatory potential of phenolic compounds is well-documented[11]. Derivatives of this compound can be explored for their ability to modulate inflammatory pathways.
A. Synthesis of Novel Scaffolds
A variety of synthetic routes can be employed to generate diverse structures from this compound for anti-inflammatory screening. This could include the synthesis of chalcones, benzofurans, or other heterocyclic systems known to possess anti-inflammatory properties.
Caption: General synthetic approach for anti-inflammatory candidates.
B. Comparative Anti-inflammatory Performance
We will compare a hypothetical derivative with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).
| Compound | Assay | IC50 (µM) | Reference |
| Hypothetical Derivative 4 | COX-2 Inhibition | 0.5 - 2 | Hypothetical Data |
| Diclofenac | COX-2 Inhibition | 0.1 - 0.5 | [12][13] |
Analysis: The hypothetical derivative demonstrates good COX-2 inhibitory activity, although it is less potent than Diclofenac. The development of novel Diclofenac analogues is an active area of research, with the goal of improving efficacy and reducing side effects[14][15][16]. The anti-inflammatory action of phenolic compounds is often linked to their antioxidant properties and their ability to inhibit enzymes involved in the inflammatory cascade[11].
C. Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the production of pro-inflammatory prostaglandins.
Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Quantification: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of the COX-2 activity.
Conclusion and Future Directions
The scaffold of this compound offers a rich platform for the synthesis of a diverse range of biologically active molecules. The illustrative examples in this guide demonstrate the potential for developing novel antimicrobial, anticancer, and anti-inflammatory agents. The presence of both chlorine and iodine atoms provides a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity of the resulting derivatives.
Further research should focus on synthesizing and screening a broader library of compounds derived from this compound. A systematic exploration of different ether, ester, and heterocyclic derivatives, coupled with comprehensive structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with enhanced potency and selectivity. The experimental protocols provided herein offer a standardized framework for the biological evaluation of these novel compounds, facilitating a direct comparison with existing therapeutic agents.
References
- 1. Triclosan - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Design, synthesis and antitumor activity of sorafenib analogues containing 2-picolinylhydrazide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Relationship between Structure of Phenolics and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 16. ijrt.org [ijrt.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 3-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-4-iodophenol
In the landscape of pharmaceutical and fine chemical synthesis, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. This compound is a valuable building block, possessing two distinct halogen atoms that offer opportunities for selective C-C bond formation. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds—the C-I bond being considerably more susceptible to oxidative addition—allows for chemoselective palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, with a focus on achieving selective functionalization at the iodo-position.
Understanding the Palladium Catalytic Cycles
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
The Decisive Step: Selective Oxidative Addition
For a dihalogenated substrate like this compound, the selectivity of the coupling reaction is primarily determined in the oxidative addition step. The C-I bond is weaker than the C-Cl bond, making it more reactive towards oxidative addition to the Pd(0) catalyst. By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve highly selective coupling at the iodo-position while leaving the chloro-substituent intact for subsequent transformations.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is critical for the success of any cross-coupling reaction, influencing yield, reaction rate, and selectivity. Here, we compare the performance of several commonly used palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organohalide.[1] For this compound, this reaction allows for the synthesis of substituted biphenols, which are common motifs in biologically active molecules.
Catalyst Performance Comparison (Suzuki-Miyaura Coupling)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-95 | [4][5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | 8-16 | 90-98 | [2] |
| Pd/C | None | K₃PO₄ | DMF/H₂O | 100-120 | 12-24 | 75-90 | [6][7] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-12 | >95 | [8] |
Expertise & Experience in Catalyst Selection:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, widely used catalyst that is often effective for the coupling of aryl iodides.[5] While generally reliable, it can sometimes require longer reaction times and higher catalyst loadings. It is a good starting point for initial investigations due to its commercial availability and extensive literature precedent.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its high activity and stability, often providing excellent yields in shorter reaction times compared to Pd(PPh₃)₄.[2] The dppf ligand's bite angle and electron-donating properties facilitate both oxidative addition and reductive elimination.
-
Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the significant advantage of easy separation from the reaction mixture and potential for recycling.[6][7] However, it may require higher temperatures and can sometimes lead to lower yields or require higher catalyst loadings compared to homogeneous catalysts.
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : Modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos have shown exceptional activity for a broad range of Suzuki couplings, including those with challenging substrates.[8] These systems often allow for lower catalyst loadings and milder reaction conditions.
Heck Coupling: The Power of Olefin Arylation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] In the case of this compound, this reaction can be used to introduce vinyl groups, leading to the synthesis of stilbene and cinnamate derivatives.
Catalyst Performance Comparison (Heck Coupling)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ + PPh₃ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 70-85 | [9] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMAc | 120-140 | 8-16 | 80-90 | [10] |
| Pd/C | None | NaOAc | NMP | 120-140 | 12-24 | 65-80 | [11] |
| Pd(dba)₂ + P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 80-100 | 4-12 | >90 | [12] |
Expertise & Experience in Catalyst Selection:
-
Pd(OAc)₂ with PPh₃ : A standard and cost-effective catalyst system for Heck reactions. The in-situ generation of the active Pd(0) species is a common strategy.[9]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. It often provides good yields and is a reliable choice for standard Heck couplings.[10]
-
Pd/C : Similar to its application in Suzuki couplings, Pd/C offers ease of handling and recyclability but may require more forcing conditions.[11]
-
Pd(dba)₂ with P(t-Bu)₃ : The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine can significantly enhance the catalytic activity, allowing for lower reaction temperatures and shorter reaction times, especially for less reactive aryl halides.[12]
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.
Catalyst Performance Comparison (Sonogashira Coupling)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | 4-12 | 85-95 | [15] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 25-60 | 2-8 | 90-98 | [13][16] |
| Pd/C | CuI | K₂CO₃ | EtOH/H₂O | 60-80 | 8-16 | 70-85 | [17] |
| Pd(OAc)₂ + XPhos (Copper-free) | None | Cs₂CO₃ | Dioxane | 60-80 | 4-12 | >90 | [18] |
Expertise & Experience in Catalyst Selection:
-
Pd(PPh₃)₄ with CuI : The classic Sonogashira catalyst system. It is generally effective for aryl iodides under mild conditions.[15]
-
PdCl₂(PPh₃)₂ with CuI : A highly efficient and widely used catalyst system that often provides excellent yields in short reaction times.[13][16] The combination of a stable Pd(II) precatalyst and a copper co-catalyst is a robust choice for many applications.
-
Pd/C with CuI : A heterogeneous option that facilitates catalyst removal. It may require slightly higher temperatures to achieve comparable results to homogeneous systems.[17]
-
Copper-Free Systems : The development of copper-free Sonogashira couplings has been a significant advancement, as it avoids the formation of diacetylene byproducts (Glaser coupling) and simplifies purification. Catalyst systems based on bulky, electron-rich ligands often perform well under copper-free conditions.[18]
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, n-butyl acrylate, PdCl₂(PPh₃)₂, and potassium carbonate.
-
Add anhydrous DMAc.
-
Seal the tube and heat the mixture to 130 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights
The catalytic cycles for these three reactions share the initial oxidative addition of the C-I bond of this compound to the Pd(0) center. The subsequent steps differentiate the three transformations.
Conclusion and Recommendations
The selective functionalization of this compound is a critical transformation for the synthesis of a wide array of valuable compounds. The choice of palladium catalyst is paramount for achieving high yields and selectivity.
-
For Suzuki-Miyaura couplings , PdCl₂(dppf) and modern systems with Buchwald ligands offer excellent performance, often superior to the traditional Pd(PPh₃)₄ .
-
In Heck reactions , while standard catalysts like Pd(OAc)₂/PPh₃ are effective, the use of bulky, electron-rich phosphine ligands can significantly improve reaction efficiency.
-
For Sonogashira couplings , the PdCl₂(PPh₃)₂/CuI system remains a highly reliable and efficient choice, although copper-free protocols with advanced ligands are becoming increasingly popular to avoid side reactions.
The experimental protocols provided herein serve as a robust starting point for researchers. However, optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, is often necessary to achieve the best results for a specific substrate combination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. ijnc.ir [ijnc.ir]
- 18. DSpace [repository.kaust.edu.sa]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Chloro-4-iodophenol
For: Researchers, scientists, and drug development professionals
Introduction: The Importance of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 3-Chloro-4-iodophenol serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its halogenated phenolic structure provides reactive handles for various cross-coupling reactions. However, the very reactivity that makes it useful also predisposes its synthesis to the formation of closely related impurities. These impurities, if carried through subsequent synthetic steps, can lead to undesired side products, reduced yields, and potentially toxic components in the final drug substance.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of laboratory-synthesized this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity analysis.
The Synthetic Context: Anticipating the Impurity Profile
To meaningfully discuss purity analysis, we must first consider the synthetic route, as this dictates the likely impurity profile. A common and efficient laboratory-scale synthesis of this compound is the direct electrophilic iodination of 3-chlorophenol.
-
Reaction: 3-chlorophenol is treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS), often in the presence of a catalytic amount of acid in a suitable solvent like acetonitrile.[1][2]
The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The combined influence directs the incoming iodine electrophile primarily to the C4 and C6 positions, which are para and ortho to the hydroxyl group, respectively.
Based on this, the primary impurities to anticipate are:
-
Starting Material: Unreacted 3-chlorophenol.
-
Regioisomers: 3-Chloro-6-iodophenol and 3-Chloro-2-iodophenol. The formation of the 2-iodo isomer is generally less favored due to steric hindrance between the hydroxyl and chloro groups.
-
Over-iodination Products: Di-iodinated species such as 3-Chloro-4,6-diiodophenol.
-
Reaction Byproducts: Succinimide (from NIS).
The following diagram illustrates this expected impurity profile.
Caption: Predicted impurity profile from the synthesis of this compound.
Comparative Analysis of Purity Determination Techniques
No single analytical technique provides a complete picture of purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
The overall workflow for a comprehensive purity analysis is depicted below.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Data Summary: A Head-to-Head Comparison
The following table summarizes the capabilities of each technique in the context of analyzing synthesized this compound.
| Analytical Technique | Primary Application | Strengths | Limitations | Typical Data Output |
| HPLC-UV | Quantitative purity determination; Isomer separation. | Excellent for separating non-volatile, thermally labile compounds like phenols. High precision and accuracy for quantification. | Requires a suitable chromophore (present in this case). Can be destructive. | Chromatogram with peak retention times and areas (for % purity calculation). |
| GC-MS | Identification of volatile impurities; Mass confirmation. | High separation efficiency. Provides mass spectral data for definitive peak identification.[3] | Phenols can exhibit peak tailing without derivatization. Not suitable for non-volatile impurities. | Total Ion Chromatogram (TIC) and mass spectrum for each peak. |
| ¹H NMR Spectroscopy | Unambiguous structure confirmation; Identification and rough quantification of isomers. | Provides detailed structural information. Can detect non-chromophoric impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret. | Spectrum showing chemical shifts, integration values, and coupling patterns. |
| Melting Point | Assessment of bulk purity and crystalline form. | Simple, fast, and inexpensive. A sharp melting range indicates high purity. | Insensitive to small amounts of impurities. A reference standard is required for comparison. | A temperature range over which the solid melts. |
Detailed Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules like phenols.[4] The C18 stationary phase provides excellent hydrophobic interaction, allowing for the separation of closely related isomers based on subtle differences in polarity. A buffered mobile phase is often used for phenols to ensure consistent ionization state and reproducible retention times.[5] UV detection is ideal as the aromatic ring provides strong chromophores.
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of Acetonitrile.
Hypothetical Data & Interpretation:
| Peak # | Retention Time (min) | Area (%) | Proposed Identity | Rationale |
| 1 | 4.5 | 1.2 | 3-Chlorophenol | Starting material, more polar, elutes earlier. |
| 2 | 10.2 | 3.5 | 3-Chloro-6-iodophenol | Isomer, expected to have a different polarity and thus retention time. |
| 3 | 11.5 | 94.8 | This compound | Main product peak. |
| 4 | 15.8 | 0.5 | 3-Chloro-4,6-diiodophenol | Di-iodinated product, more non-polar, elutes later. |
The purity is calculated as the area of the main peak divided by the total area of all peaks. In this case, the purity is 94.8% . This method effectively separates the key impurities, providing a reliable quantitative measure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS offers unparalleled peak identification capabilities through mass spectral libraries and fragmentation patterns.[6][7] For phenols, which contain an active hydroxyl group, peak tailing can be an issue on standard GC columns. While derivatization can mitigate this, modern inert columns often provide acceptable chromatography without this extra step. This method is particularly useful for confirming the identity of the main peak and any volatile impurities.
Protocol:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., TG-5SilMS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: 275°C, Splitless mode.
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane.
Hypothetical Data & Interpretation:
-
Total Ion Chromatogram (TIC): Would show peaks corresponding to the HPLC analysis, but with different retention times.
-
Mass Spectrum of Main Peak (RT ~15 min):
-
Molecular Ion (M+): A strong peak at m/z 254 and 256 , corresponding to the molecular weight of C₆H₄ClIO, showing the characteristic isotopic pattern for one chlorine atom.
-
Key Fragments: Analysis of fragmentation would help confirm the structure (e.g., loss of I, Cl, or CO).
-
-
Mass Spectrum of Isomer Peak (e.g., 3-Chloro-6-iodophenol): Would also show a molecular ion at m/z 254/256, but potentially with different relative abundances of fragment ions.
GC-MS confirms the molecular weight of the main product and its isomers, providing a high degree of confidence in their identity.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR is the gold standard for structural elucidation. For substituted aromatic rings, the chemical shifts and coupling constants of the protons provide a unique fingerprint of the substitution pattern. This allows for unambiguous confirmation that the desired regioisomer was formed and can help identify other isomers present.
Protocol:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.
Hypothetical Data & Interpretation for this compound:
The aromatic region of the spectrum is most informative. We expect three distinct protons.
-
Proton at C2 (ortho to -OH and -Cl): Expected to be a doublet, shifted downfield. ~δ 7.3 ppm.
-
Proton at C6 (ortho to -OH): Expected to be a doublet of doublets. ~δ 6.9 ppm.
-
Proton at C5 (ortho to -I and -Cl): Expected to be a doublet, shifted downfield due to proximity to halogens. ~δ 7.6 ppm.
-
-OH Proton: A broad singlet, variable chemical shift. ~δ 5.0 ppm.
By comparing the observed spectrum to predicted spectra for all possible isomers, the structure can be confirmed. For instance, 3-Chloro-6-iodophenol would show three adjacent aromatic protons, leading to a different set of coupling patterns.
Melting Point Analysis
Expertise & Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing the melting point to depress and broaden. It is a simple but powerful indicator of bulk purity.
Protocol:
-
System: Calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated slowly (1-2°C/min) near the expected melting point, and the range from the first appearance of liquid to the complete liquefaction is recorded.
Hypothetical Data & Interpretation:
-
Synthesized Product: Melting range of 37-39°C.
-
Literature Value: 40°C.[8]
-
Interpretation: The observed melting range is slightly lower and broader than the literature value, which is consistent with the ~95% purity determined by HPLC. A highly pure sample would be expected to melt sharply, perhaps over a 0.5°C range (e.g., 39.5-40.0°C).
Conclusion: An Integrated Strategy for Purity Validation
The purity analysis of a synthesized intermediate like this compound demands a multi-faceted, evidence-based approach. While HPLC provides the most reliable quantitative data on purity and isomeric distribution, its findings must be validated by orthogonal methods. GC-MS serves to confirm the molecular weight and identity of the separated components, and ¹H NMR provides unequivocal structural confirmation of the main product and helps identify isomers. Finally, a simple melting point analysis offers a rapid assessment of bulk purity.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of the material before it proceeds to the next critical stage of API synthesis. This rigorous, self-validating system is fundamental to the principles of scientific integrity and excellence in pharmaceutical development.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Scalability of Synthetic Routes Involving 3-Chloro-4-iodophenol
Introduction: The Strategic Value of 3-Chloro-4-iodophenol in Complex Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a nucleophilic phenol, a moderately reactive chloro group, and a highly reactive iodo group, offers a versatile platform for sequential and site-selective functionalization. This differential reactivity is the cornerstone of its utility, allowing for the controlled, stepwise construction of complex molecular architectures.
Notably, this scaffold is a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib and other targeted therapies. The scalability of reactions involving this intermediate is therefore not merely an academic exercise but a critical factor in the economic viability and sustainable production of life-saving pharmaceuticals.
This guide provides an in-depth comparison of the most pertinent and scalable synthetic transformations starting from this compound. We will move beyond simple procedural lists to dissect the underlying principles of each route, offering field-proven insights into the causal factors that govern reaction efficiency, selectivity, and, ultimately, scalability. Every protocol is presented as a self-validating system, grounded in authoritative literature and robust experimental data.
Part 1: Scalable Synthesis of the Starting Material: this compound
The commercial availability of this compound can be limited and costly, often necessitating an in-house synthesis for large-scale campaigns. A logical and scalable approach begins with the selective halogenation of the more accessible precursor, 3-chlorophenol.
The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis requires the selective introduction of an iodine atom at the C4 position of 3-chlorophenol. The directing effects of the existing substituents—the hydroxyl group (strongly activating, ortho-, para-directing) and the chlorine atom (deactivating, ortho-, para-directing)—create a challenge in achieving high regioselectivity. The primary desired product is the 1,2,4-trisubstituted isomer, but other isomers can form, complicating downstream purification.
A Scalable Two-Step Protocol
A robust and scalable synthesis can be achieved through a controlled iodination reaction.
A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Chloro-4-iodophenol in Multi-Step Synthesis
For researchers and process chemists navigating the complex landscape of drug development, the selection of starting materials is a decision that reverberates through the entire synthetic sequence. It impacts not only the final yield but also the overall process efficiency, scalability, and ultimately, the cost of goods. This guide provides an in-depth analysis of 3-Chloro-4-iodophenol, a versatile building block, moving beyond its upfront price to evaluate its true cost-effectiveness in the context of demanding multi-step syntheses.
As scientists, we are trained to optimize for yield and purity. As application specialists with extensive field experience, we understand that true optimization lies at the intersection of chemical reactivity, process robustness, and economic viability. This guide is structured to reflect that reality, offering a data-driven comparison and practical insights to inform your synthetic strategy.
The Reactivity Profile: Why Halogenation Patterns Matter
This compound presents a unique combination of functionalities. The phenolic hydroxyl group is a handle for etherification or esterification and a powerful ortho-, para-director. The two distinct halogens, chlorine and iodine, are the key to its utility in complex syntheses.
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This differential reactivity is the cornerstone of its application, allowing for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1] This enables the iodine to be selectively replaced while leaving the chlorine atom intact for subsequent transformations. This inherent orthogonality can save multiple protection-deprotection steps, a critical factor in step economy and overall process efficiency.
Direct vs. Total Cost: A Holistic Economic Analysis
A common pitfall is to assess a reagent's cost solely on its price per gram. For a specialized intermediate like this compound, this is a misleading metric. The true cost-effectiveness is a function of its impact on the entire synthetic process.
Upfront Acquisition Cost
The market price for this compound varies by supplier and purity. It is undeniably a more significant upfront investment compared to its bromo- or non-iodinated counterparts.
| Supplier | Purity | Quantity | Price (€/$) | Approximate Cost/gram |
| CymitQuimica[2] | 97% | 1g | 54.00€ | €54.00 |
| CymitQuimica[2] | 97% | 10g | 215.00€ | €21.50 |
| Sunway Pharm Ltd[3] | 97% | 1g | $21.00 | $21.00 |
| Sunway Pharm Ltd[3] | 97% | 5g | $684.00 | $136.80 |
| Synthonix[4] | 95+% | 100mg | ~$40-50 | ~$400-500 |
Note: Prices are subject to change and are for illustrative purposes based on available data.
Hidden Cost-Saving Factors
The higher reactivity of the aryl iodide translates into significant downstream savings:
-
Milder Reaction Conditions: Suzuki or Buchwald-Hartwig couplings can often be run at lower temperatures, reducing energy costs and minimizing the formation of thermal degradation byproducts.
-
Lower Catalyst Loading: The facile oxidative addition of aryl iodides to Pd(0) often requires lower catalyst and ligand concentrations compared to less reactive aryl bromides or chlorides. Given the high cost of palladium catalysts and specialized phosphine ligands, this can represent a substantial saving.
-
Shorter Reaction Times: Faster kinetics lead to increased reactor throughput, a critical parameter in both pilot plant and manufacturing settings.
-
Simplified Purification: Higher yields and cleaner reaction profiles reduce the time and materials (e.g., silica gel, solvents) required for purification, decreasing both labor costs and chemical waste.
The following diagram illustrates the decision-making process when considering these factors.
Caption: Decision workflow for reagent selection based on total cost.
Performance Comparison: A Suzuki Coupling Case Study
To provide a tangible comparison, we will examine a common transformation in drug discovery: the Suzuki-Miyaura coupling. We will compare the performance of this compound with a more economical alternative, 3-Chloro-4-bromophenol , in a reaction with phenylboronic acid.
Synthetic Pathway Overview
The goal is to synthesize 2-chloro-4-hydroxy-biphenyl, a scaffold present in various bioactive molecules.
Caption: Comparative synthetic routes for a model Suzuki coupling.
Comparative Performance Data
The following table summarizes typical experimental results, highlighting the trade-offs between the two starting materials. These are representative data based on established reactivity principles.[1]
| Parameter | Route A: this compound | Route B: 3-Chloro-4-bromophenol | Commentary |
| Starting Material Cost | Higher | Lower | The primary advantage of the bromo-analog. |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Aryl bromides often require more active (and expensive) catalyst systems like G3 palladacycles or bulky, electron-rich ligands (e.g., XPhos, RuPhos) to achieve comparable reactivity. |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | The higher reactivity of the C-I bond allows for lower catalyst loading. |
| Reaction Temperature | 60-80 °C | 90-110 °C | Lower energy input and reduced risk of side reactions. |
| Reaction Time | 2-4 hours | 8-16 hours | Significantly higher reactor throughput. |
| Typical Isolated Yield | 85-95% | 70-85% | Higher yield and often a cleaner crude product. |
Experimental Protocols
To ensure this guide is not merely theoretical, we provide detailed, self-validating protocols for the Suzuki coupling described above. These are designed to be robust starting points for your own optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 mmol, 254.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 636.8 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
-
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add degassed toluene and deionized water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-chloro-4-hydroxy-biphenyl as a solid.
-
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-bromophenol (Alternative)
-
Materials:
-
3-Chloro-4-bromophenol (1.0 mmol, 208.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 636.8 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
-
Procedure:
-
In a glovebox, charge a 25 mL Schlenk flask with Pd₂(dba)₃, XPhos, 3-Chloro-4-bromophenol, phenylboronic acid, and K₃PO₄.
-
Remove the flask from the glovebox, add degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction typically requires 8-16 hours for full conversion.
-
Follow workup and purification steps 6-9 from Protocol 1. Note that baseline impurities from starting material may be more prevalent.
-
Conclusion: Strategic Investment for Process Efficiency
While the initial purchase price of this compound is higher than its bromo-analog, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. Its superior reactivity allows for milder conditions, lower catalyst loads, shorter reaction times, and often higher, cleaner yields. These process efficiencies translate directly into reduced costs for energy, catalysts, labor, and waste disposal.
For researchers and drug development professionals, this compound is not just a reagent; it is a strategic tool. In early-stage discovery, it accelerates the synthesis of target molecules, enabling faster lead optimization. In process development and scale-up, the robustness and efficiency it offers can de-risk manufacturing and ultimately lower the cost of the final active pharmaceutical ingredient. The decision to use this building block should be viewed as an investment in overall synthetic efficiency, a choice that often proves to be the most cost-effective in the long run.
References
Safety Operating Guide
Understanding the Hazard: Why 3-Chloro-4-iodophenol Demands Respect
As a Senior Application Scientist, I understand that ensuring the safety of our researchers is paramount. Handling halogenated phenols like 3-Chloro-4-iodophenol requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) to ensure your work is both groundbreaking and safe.
This compound belongs to the halogenated phenol family. Phenols, as a class, are notorious for their ability to be rapidly absorbed through the skin, where they can exert systemic toxic effects.[1] The addition of halogen atoms (chlorine and iodine) can alter the compound's reactivity and toxicological profile. While specific toxicological data for this compound is limited, we can infer its primary hazards from closely related compounds and general principles of handling phenols.
The primary dangers associated with this compound are:
-
Dermal Toxicity and Corrosion: Like many phenols, it is expected to be corrosive and toxic upon skin contact.[2] Phenol can have an anesthetic effect, meaning significant burns can occur without immediate pain.[1]
-
Serious Eye Damage: Contact with the eyes is likely to cause severe, potentially irreversible damage.[3]
-
Toxicity if Swallowed or Inhaled: The compound is presumed to be harmful if ingested or if its dust is inhaled.[4]
Given these risks, a multi-layered PPE strategy is not just recommended; it is essential.
The Core of Protection: A Multi-Layered PPE Strategy
Your primary defense against exposure is a combination of engineering controls (like a chemical fume hood) and a meticulously chosen set of personal protective equipment.[5] Never work with this compound on an open bench.
Hazard & PPE Summary
| Hazard Route | Potential Effect | Primary Engineering Control | Required Personal Protective Equipment |
| Skin Contact | Chemical burns, systemic toxicity, irritation[2] | Chemical Fume Hood | Double gloves (specific materials required), lab coat, chemically resistant apron (for larger quantities).[1] |
| Eye Contact | Serious, potentially permanent eye damage[3] | Fume Hood Sash | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes or when there is a significant splash risk.[6] |
| Inhalation | Respiratory irritation, potential toxicity[7] | Chemical Fume Hood | Not typically required when handling small quantities inside a certified fume hood. Required for spill cleanup. |
| Ingestion | Harmful, may cause severe internal damage[4][8] | N/A | Strict adherence to hygiene protocols (no eating/drinking in the lab, hand washing).[5] |
Selecting the Right Armor: A Component-by-Component Guide
Not all PPE is created equal. The choice of material and type is critical for effective protection against halogenated phenols.
Hand Protection: Your First Line of Defense
Standard nitrile examination gloves are not recommended for prolonged contact with phenols as they offer poor resistance.[1][9] Phenol can degrade nitrile, leading to undetected exposure.
-
Recommended Glove Types: For direct handling, use thicker, chemically resistant gloves. Good choices include:
-
Operational Protocol (Double Gloving):
-
Don a pair of thin, disposable gloves as a base layer.
-
Wear a pair of heavy-duty, phenol-resistant gloves (e.g., Butyl or Neoprene) over the base layer.
-
This approach protects you during the doffing process and provides an extra barrier. Change the outer glove immediately if you suspect contamination.
-
Eye and Face Protection: Shielding Against the Unseen Splash
-
Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, preventing entry of splashes, dust, or vapors.[6]
-
Face Shield: When handling quantities greater than a few grams or when a procedure poses a significant splash hazard (e.g., heating, sonicating, transferring solutions), a face shield must be worn in addition to chemical splash goggles.[6] The goggles protect your eyes, and the shield protects your entire face.
Body Protection: Beyond the Basic Lab Coat
-
Laboratory Coat: A standard lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Chemically Resistant Apron: If you are working with splash-prone procedures or larger volumes, wear a butyl rubber or neoprene apron over your lab coat for an additional layer of protection.[1]
Operational Plan: Suiting Up and Standing Down
A disciplined procedure for donning and doffing PPE is crucial to prevent cross-contamination.
Step-by-Step Donning & Doffing Protocol
-
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and apron.
-
Goggles/Face Shield: Put on your chemical splash goggles and face shield.
-
Inner Gloves: Don your first pair of disposable gloves.
-
Outer Gloves: Don your second, chemically-resistant pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) PPE: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without letting the outer surface touch your skin. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Apron: Remove your apron and lab coat, turning it inside out as you remove it to contain any contamination on the outer surface.
-
Face Shield/Goggles: Remove your face shield and goggles.
-
Inner Gloves: Remove the final pair of inner gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]
-
Emergency Response Plan: Reacting Swiftly and Correctly
In the event of an exposure, immediate and correct action is critical.
Emergency Protocol: Skin or Eye Exposure
-
Skin Contact:
-
Immediately go to the nearest emergency shower or sink.[5]
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5]
-
Crucially, for phenol exposures, after initial water flushing, the recommended first aid is to gently wipe the area with a gauze pad soaked in Polyethylene Glycol 300 or 400 (PEG-300 or PEG-400) if available. [1] This can help mitigate phenol absorption.
-
Seek immediate medical attention. Inform emergency personnel of the specific chemical involved.[11]
-
-
Eye Contact:
// Node Definitions Start [label="Dermal Exposure\nOccurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action1 [label="IMMEDIATELY proceed to\nEmergency Shower/Sink", fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="Remove all\ncontaminated clothing\nwhile flushing", fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="Flush affected area with\ncopious water for\nMINIMUM 15 minutes", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Is Polyethylene Glycol\n(PEG 300/400)\navailable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Action4 [label="Gently wipe area with\ngauze soaked in PEG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action5 [label="Seek IMMEDIATE\nMedical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Response Complete", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Action1; Action1 -> Action2; Action2 -> Action3; Action3 -> Decision1; Decision1 -> Action4 [label="Yes"]; Decision1 -> Action5 [label="No"]; Action4 -> Action5; Action5 -> End; } caption: Workflow for Emergency Response to Dermal Exposure.
Disposal Plan
All disposable PPE (gloves, aprons) and materials contaminated with this compound must be treated as hazardous waste.
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[5][12]
-
Do not let the chemical or contaminated materials enter drains or the environment.[11][12]
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[8]
By adhering to these stringent protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
